Gambogenic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-4-[(1S,2S,13S,15R)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46O8/c1-20(2)10-9-11-22(5)13-15-25-30(39)26(14-12-21(3)4)33-29(31(25)40)32(41)27-18-24-19-28-36(7,8)46-37(34(24)42,38(27,28)45-33)17-16-23(6)35(43)44/h10,12-13,16,18,24,28,39-40H,9,11,14-15,17,19H2,1-8H3,(H,43,44)/b22-13+,23-16-/t24-,28+,37+,38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWNBHCZYXWDOV-VSFMGBBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=CC4CC5C3(O2)C(C4=O)(OC5(C)C)CC=C(C)C(=O)O)CC=C(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C(=C2C(=C1O)C(=O)C3=C[C@@H]4C[C@@H]5[C@@]3(O2)[C@](C4=O)(OC5(C)C)C/C=C(/C)\C(=O)O)CC=C(C)C)O)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Discovery and Isolation of Gambogenic Acid
This compound (GNA) is a polyprenylated xanthone, a natural product isolated from the gamboge resin of the Garcinia hanburyi tree.[1][2] It is a derivative of the more widely studied gambogic acid (GA) and has garnered significant attention for its potent antitumor properties.[1] Early research suggests that this compound may possess a more potent anticancer effect and lower systemic toxicity compared to its parent compound, making it a promising candidate for further investigation and drug development.[1][3] This guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on its mechanism of action and the experimental protocols used in its study.
Discovery
This compound was identified as a bioactive component of gamboge, a traditional herbal medicine derived from the resin of Garcinia hanburyi.[4][5] Its discovery as a potent anti-cancer agent came through the screening of natural product libraries and subsequent characterization of its biological activities.[6] Unlike many conventional chemotherapeutics, GNA was found to induce apoptosis (programmed cell death) in cancer cells through unique mechanisms.[3][6] A pivotal discovery in understanding its mode of action was its identification as an effective and specific inhibitor of EZH2 (Enhancer of zeste homolog 2), a key enzyme in cancer epigenetics.[5][7] GNA covalently binds to a specific cysteine residue (Cys668) within the EZH2-SET domain, leading to its ubiquitination and subsequent degradation.[5][7] This discovery highlighted GNA as a novel agent for targeting epigenetic pathways in cancer therapy.
Isolation and Purification
The isolation of this compound from its natural source, gamboge resin, is a critical step for its study and potential therapeutic application. An efficient, multi-gram scale isolation process has been developed, which can be adapted for GNA.[8] The procedure is based on a three-step chemical process that separates the target compound from other components of the resin.[8]
Experimental Protocol: Multi-Gram Scale Isolation
This protocol is adapted from a validated method for isolating the parent compound, gambogic acid, and is applicable for this compound.[8]
-
Step 1: Extraction of Organic Components
-
Commercially available gamboge resin (100 g) is stirred vigorously in methanol (MeOH) for approximately 10-15 minutes.
-
The mixture is then rapidly filtered under reduced pressure to separate the methanol-soluble fraction from insoluble materials like plant debris.
-
The resulting filtrate is concentrated to dryness using a rotary evaporator to yield the crude organic extract.
-
-
Step 2: Selective Crystallization
-
The crude extract is dissolved in a suitable organic solvent.
-
Pyridine is added to the solution to selectively form the pyridinium salt of the acidic target compound (this compound), which is less soluble than other components.
-
The solution is allowed to stand, promoting the crystallization of the this compound pyridinium salt (GNA•pyr).
-
The crystals are collected via filtration. This process can be repeated to increase the diastereomeric purity.
-
-
Step 3: Liberation of Free this compound
-
The collected pyridinium salt crystals (GNA•pyr) are dissolved in an appropriate solvent.
-
The solution is neutralized or slightly acidified (e.g., with a dilute solution of HCl) to convert the salt back to the free acid form.
-
The pure this compound is then extracted using an organic solvent (e.g., ethyl acetate) and concentrated to dryness.
-
This final step yields pure this compound with high purity (>97%).[8]
-
Isolation Workflow
Caption: A streamlined workflow for the multi-gram scale isolation of this compound from gamboge resin.[8]
Quantitative Data
The effectiveness of the isolation protocol and the biological activity of this compound can be quantified. The following tables summarize key data from published studies.
Table 1: Isolation Yield
| Starting Material | Product | Yield | Purity | Reference |
| 100 g Gamboge Resin | Gambogic Acid | ~13 g | >97% | [8] |
| Note: This yield is for the parent compound, gambogic acid, using an efficient protocol that is conceptually applicable to this compound. |
Table 2: In Vitro Cytotoxicity (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Gambogic Acid | 143B | Osteosarcoma | 0.37 ± 0.02 | [9] |
| Gambogic Acid | U2Os | Osteosarcoma | 0.32 ± 0.06 | [9] |
| Gambogic Acid | MG63 | Osteosarcoma | 0.51 ± 0.02 | [9] |
| Gambogic Acid | HOS | Osteosarcoma | 0.60 ± 0.11 | [9] |
| This compound | NCI-H446 | Small-Cell Lung Cancer | ~1.4 - 1.8 | [3][5] |
| This compound | NCI-H1688 | Small-Cell Lung Cancer | ~2.4 - 2.8 | [3][5] |
| This compound | HCT116 | Colorectal Cancer | ~1.0 - 5.0 | [10] |
| Gambogic Acid | T47D | Breast Cancer | EC₅₀ = 0.78* | [6] |
| Note: EC₅₀ (half-maximal effective concentration) in a caspase activation assay. |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by modulating several critical cellular signaling pathways. Key mechanisms include the induction of endoplasmic reticulum (ER) stress and the direct inhibition of the epigenetic modifier EZH2.
A. Endoplasmic Reticulum Stress via Aurora A Pathway
In colorectal cancer, GNA has been shown to trigger ER stress, leading to apoptosis.[10] It achieves this by downregulating the expression of Aurora A kinase, which in turn activates the eIF2α signaling pathway.[10]
Caption: GNA induces apoptosis by inhibiting Aurora A, leading to ER stress and activation of the UPR.[10]
B. EZH2 Inhibition and Degradation
This compound is a novel covalent inhibitor of EZH2.[5][7] It specifically targets the Cys668 residue in the catalytic SET domain, which blocks its methyltransferase activity and flags the protein for degradation via the ubiquitin-proteasome system.[7]
Caption: GNA covalently binds to EZH2, leading to its ubiquitination and degradation.[5][7]
Key Experimental Protocols
The following are detailed methodologies for key in vitro assays used to characterize the biological effects of this compound.
Cell Viability Assay (CCK-8/MTT)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[3][9]
-
Cell Seeding : Seed cancer cells (e.g., NCI-H446, 143B) into 96-well plates at a density of 2 x 10³ to 4 x 10³ cells per well and allow them to adhere overnight.
-
Treatment : Treat the cells with various concentrations of this compound (e.g., 0.6 to 3.2 µM) for specified time periods (24, 48, 72 hours). A vehicle control (DMSO) is run in parallel.
-
Incubation with Reagent : Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement : For CCK-8, measure the absorbance at 450 nm using a microplate reader. For MTT, add a solubilizing agent (like DMSO) to dissolve the formazan crystals before reading the absorbance (typically at 570 nm).
-
Analysis : Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC₅₀ values are calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
-
Cell Treatment : Culture cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.
-
Cell Harvesting : Harvest the cells by trypsinization, wash them with cold phosphate-buffered saline (PBS), and centrifuge.
-
Staining : Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation : Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.
Western Blotting
This technique is used to detect and quantify specific proteins in a sample, such as those involved in signaling pathways (e.g., p53, Bax, Bcl-2, caspases).[3][8]
-
Protein Extraction : Lyse GNA-treated and control cells using RIPA buffer containing protease inhibitors.
-
Quantification : Determine the total protein concentration of each lysate using a BCA protein assay.
-
Gel Electrophoresis : Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate the proteins by size via electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation : Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody and Detection : Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualization : Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ.[11]
References
- 1. Unveiling this compound as a Promising Antitumor Compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits the proliferation of small-cell lung cancer cells by arresting the cell cycle and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress in the Field of Gambogic Acid and Its Derivatives as Antineoplastic Drugs [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery, characterization and SAR of gambogic acid as a potent apoptosis inducer by a HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile [frontiersin.org]
- 9. Exploration of the antitumor effect and mechanism of gambogic acid on osteosarcoma through network pharmacology and experimental pharmacology study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Induces Endoplasmic Reticulum Stress in Colorectal Cancer via the Aurora A Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound exerts anticancer effects in cisplatin-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
gambogenic acid natural source and origin
An In-depth Technical Guide to Gambogenic Acid: Natural Source, Origin, and Analysis
Introduction
This compound (GNA) is a polyprenylated xanthone, a significant bioactive compound isolated from gamboge resin.[1] It is a derivative of the more widely studied gambogic acid (GA).[1] GNA has garnered substantial interest within the scientific and medical communities for its potent antitumor properties, demonstrating greater efficacy and lower systemic toxicity compared to GA in preliminary studies.[1][2] This compound exerts its anticancer effects through various mechanisms, including the induction of apoptosis, ferroptosis, and necroptosis, as well as the regulation of the cell cycle and autophagy.[1] This technical guide provides a comprehensive overview of the natural source of this compound, its geographical origins, quantitative yields, detailed experimental protocols for its isolation and analysis, and the molecular signaling pathways it modulates.
Natural Source and Geographical Origin
The exclusive natural source of this compound is gamboge , a brownish-orange gum resin secreted by the evergreen tree Garcinia hanburyi, belonging to the Clusiaceae family.[3][4]
Geographical Distribution: The Garcinia hanburyi tree is indigenous to the tropical climates of Southeast Asia. Its native range includes:
The tree has also been successfully introduced and cultivated in other regions with similar climates, such as Singapore.[4] Historically, the resin has been used in traditional Chinese medicine for centuries to treat conditions now understood as inflammation or cancer and as a vibrant orange pigment for dyes.[4][5]
Quantitative Analysis of this compound
This compound, along with gambogic acid, constitutes one of the primary bioactive components of the raw gamboge resin.[6][7] The yield of these compounds can be significant, making large-scale extraction feasible for research and drug development purposes.
| Parameter | Value | Source | Citation |
| Starting Material | Gamboge Resin from Garcinia hanburyi | Commercially Available | [8][9] |
| Compound | This compound (GNA) & related xanthones | - | [10][11] |
| Typical Yield | Approx. 13 g of >97% pure Gambogic Acid (GA) | 100 g of Gamboge Resin | [8][9] |
| Analytical Range (HPLC) | 0.05 - 30 µg/mL | In vitro cell samples | [12] |
| Analytical Range (LC-MS/MS) | 0.500 - 250 ng/mL | Rat Plasma | [6][13] |
Note: The multi-gram scale isolation data primarily focuses on Gambogic Acid (GA), the parent compound from which this compound is derived. GNA is present alongside GA in the crude resin.
Experimental Protocols
Extraction and Multi-Gram Scale Isolation of Xanthones from Gamboge Resin
A robust, multi-gram scale method has been developed for isolating the principal xanthones from gamboge resin. The process is designed to efficiently separate the desired organic compounds from the crude resin and purify them to a high degree.[8][9][14]
Methodology:
-
Step 1: Extraction of Organic Solubles: The crude gamboge resin is first treated with an organic solvent to dissolve the xanthones and other soluble components, leaving behind insoluble materials like plant debris. Solvents such as acetone, acetonitrile, or dichloromethane are effective for this purpose.[8]
-
Step 2: Crystallization as Pyridinium Salt: The resulting organic extract, rich in gambogic and gambogenic acids, is then treated with pyridine. This selectively forms a pyridinium salt of the acidic xanthones, which crystallizes out of the solution. This step is crucial for separating the target compounds from other organic components.[8][9]
-
Step 3: Acidification and Isolation: The purified pyridinium salt crystals are collected and then acidified. This process protonates the salt, converting it back to the free acid form (e.g., gambogic acid), which precipitates and can be isolated through filtration.[8][9] This process yields highly pure material suitable for pharmacological studies.
Figure 1: Experimental Workflow for Xanthone Isolation
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the standard analytical method for the quantification and quality control of this compound in extracts, biological samples, and final products.[11][12][15]
Typical HPLC Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Methanol / 0.1% Acetic Acid (93:7 v/v) Isocratic: 90% Methanol / 0.1% Phosphoric Acid (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30°C |
| Detection Wavelength | 360 nm |
| Injection Volume | 20 µL |
Note: These parameters are representative and may require optimization based on the specific instrument, column, and sample matrix.[12][16]
Molecular Mechanisms and Signaling Pathways
This compound exerts its potent antitumor effects by modulating a variety of critical intracellular signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of metastasis.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, cell survival, and proliferation, and its aberrant activation is common in many cancers. GNA has been shown to suppress the growth and metastasis of cancer cells by inhibiting this pathway.[17]
Mechanism: GNA administration leads to reduced activity of the NF-κB signaling cascade. This results in the downregulation of key anti-apoptotic proteins whose expression is controlled by NF-κB, such as Survivin, XIAP (X-linked inhibitor of apoptosis protein), and cIAP2 (cellular inhibitor of apoptosis protein 2).[17] The inhibition of these proteins sensitizes cancer cells to apoptosis.
Figure 2: GNA Inhibition of the NF-κB Pathway
Inactivation of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central signaling node that governs cell growth, survival, and metabolism. Its hyperactivation is a hallmark of many human cancers. Both gambogic acid and GNA have been demonstrated to inactivate this pathway.[3][18]
Mechanism: GNA can suppress the expression of upstream receptors like EGFR (Epidermal Growth Factor Receptor), leading to reduced activation of PI3K and subsequent dephosphorylation of Akt.[18] This inactivation of Akt prevents the phosphorylation of downstream targets like GSK3β and the mTOR complex, ultimately inhibiting cell proliferation and inducing apoptosis.[18][19]
Figure 3: GNA Inactivation of PI3K/Akt/mTOR
Induction of Endoplasmic Reticulum (ER) Stress
GNA can trigger apoptosis in colorectal cancer cells by inducing stress in the endoplasmic reticulum (ER), the cellular organelle responsible for protein folding.[20]
Mechanism: GNA downregulates the expression of Aurora A kinase. The inhibition of Aurora A leads to the accumulation of misfolded proteins, triggering the Unfolded Protein Response (UPR) and ER stress. This activates key stress sensors like IRE1α and the eIF2α pathway, which, when prolonged, culminates in programmed cell death.[20]
References
- 1. Unveiling this compound as a Promising Antitumor Compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits the proliferation of small-cell lung cancer cells by arresting the cell cycle and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gambogic acid - Wikipedia [en.wikipedia.org]
- 5. Antitumor effects and mechanisms of traditional Chinese medicine gamboge: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination and pharmacokinetic study of gambogic acid and this compound in rat plasma after oral administration of Garcinia hanburyi extracts by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile [frontiersin.org]
- 9. Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Establishment of HPLC method measuring the this compound in A459 cells [xuebao.bbmu.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. This compound suppresses bladder cancer cells growth and metastasis by regulating NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound-induced time- and dose-dependent growth inhibition and apoptosis involving Akt pathway inactivation in U251 glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Gambogic acid improves non‐small cell lung cancer progression by inhibition of mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound Induces Endoplasmic Reticulum Stress in Colorectal Cancer via the Aurora A Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Complex Architecture of Gambogenic Acid: A Technical Guide
Gambogenic acid, a prominent bioactive caged xanthone isolated from the resin of Garcinia hanburyi, has garnered significant attention in the scientific community for its potent anticancer properties.[1][2] The intricate molecular structure of this compound has been a subject of extensive research, with its complete elucidation being a culmination of classical chemical methods and modern spectroscopic techniques. This technical guide provides an in-depth overview of the methodologies and data that have been pivotal in unraveling the complex stereochemistry of this promising natural product.
I. Spectroscopic Data
The structural framework of this compound was pieced together through meticulous analysis of its spectroscopic data. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been the cornerstones of this endeavor, providing detailed insights into the connectivity and chemical environment of each atom within the molecule.
Table 1: NMR Spectroscopic Data for this compound
The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound, which are crucial for defining its planar structure. These assignments were confirmed through a variety of 2D NMR experiments, including COSY, HMQC, and HMBC.[1]
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 5 | - | - |
| 6 | - | - |
| 7 | - | - |
| 8 | - | - |
| 8a | - | - |
| 9 | - | - |
| 10 | 7.60 | 135.3 |
| 10a | - | - |
| 13 | - | - |
| 14 | - | - |
| 16 | - | - |
| 17 | - | - |
| 21 | - | - |
| 22 | - | - |
| 26 | - | - |
| 27 | - | - |
| 28 | - | - |
Note: A complete, experimentally verified list of all chemical shifts was not available in the provided search results. The table highlights key reported values. For a comprehensive assignment, refer to specialized publications.[1][3]
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound
Mass spectrometry data provides the molecular formula and offers clues about the fragmentation patterns, which can help in confirming the structure.
| Ion Type | Calculated m/z | Observed m/z | Molecular Formula |
| [M+H]⁺ | 631.3265 | 631.32578 | C₃₈H₄₇O₈ |
| Major Fragments | |||
| 507.2006 | |||
| 479.2066 | |||
| 461.1950 | |||
| 387.1215 | |||
| 229.1222 |
Data sourced from PubChem and other analytical studies.[4][5]
II. Experimental Protocols
The elucidation of this compound's structure involved a series of key experimental procedures, from its initial isolation to the determination of its absolute stereochemistry.
1. Isolation of this compound
This compound is primarily isolated from gamboge, the dried resin of Garcinia hanburyi.[1][6]
-
Extraction: The resin is first stirred with an organic solvent, such as methanol, to dissolve the organic components. The mixture is then filtered to remove insoluble materials.[6]
-
Crystallization: The crude extract, which contains a mixture of gambogic acid and its epimer, epi-gambogic acid, is further purified.[6] A common method involves dissolving the crude solid in a pyridine/water mixture and heating it. Upon cooling, the pyridinium salt of gambogic acid crystallizes out.[6] This process can be repeated to improve the diastereomeric purity to over 97%.[6]
-
Acidification: The purified pyridinium salt is then acidified to yield the free gambogic acid.[6]
2. Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on high-field spectrometers (e.g., 300, 400, or 500 MHz).[1][6] Samples are typically dissolved in deuterated solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[7] Structural assignments are made with the aid of 2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[1] NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are crucial for determining the relative stereochemistry by identifying protons that are close in space.[1]
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are typically acquired using electrospray ionization (ESI) coupled with a time-of-flight (TOF) or other high-resolution mass analyzer.[1] This allows for the precise determination of the molecular weight and elemental composition.[4]
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous proof of the planar structure and relative stereochemistry of the molecule.[1][8] This technique was instrumental in confirming the complex caged structure of this compound.[1]
-
Electronic Circular Dichroism (ECD): ECD spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules.[1][9] The experimental ECD spectrum of this compound was compared with the theoretically calculated spectrum of a model compound, (-)-morellic acid, to unequivocally establish the absolute stereochemistry at all chiral centers.[1]
3. Chemical Degradation
Historically, chemical degradation was employed to determine the absolute configuration of certain stereocenters before the widespread use of modern techniques like ECD. For this compound, a series of chemical degradations were used to deduce the R configuration at the C-13 position.[1]
III. Visualizing the Elucidation and Biological Impact
A. The Path to Structural Elucidation
The journey to fully characterize this compound involved a logical progression of experiments, each building upon the last to reveal a piece of the structural puzzle.
Caption: Logical workflow for the structure elucidation of this compound.
B. A Glimpse into Biological Activity: The NF-κB Signaling Pathway
This compound's potent anticancer effects are attributed to its interaction with multiple cellular targets and signaling pathways. One of the key pathways modulated by this compound is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation, cell survival, and proliferation.[2][10]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Conclusion
The structural elucidation of this compound stands as a testament to the power of synergistic analytical methodologies. From its isolation from a traditional medicinal source to the precise determination of its three-dimensional structure, each step has been critical in defining this complex natural product. The detailed structural information has not only satisfied academic curiosity but has also paved the way for further research into its mechanism of action and the development of novel anticancer therapeutics.[11][12] The continued exploration of this compound and its derivatives holds significant promise for the future of cancer treatment.
References
- 1. Absolute Configuration of (−)-Gambogic Acid, an Antitumor Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C38H46O8 | CID 10794070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Simultaneous determination and pharmacokinetic study of gambogic acid and this compound in rat plasma after oral administration of Garcinia hanburyi extracts by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile [frontiersin.org]
- 7. Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Absolute configuration of (-)-gambogic acid, an antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gambogic acid - Wikipedia [en.wikipedia.org]
- 11. Design, synthesis, and biological evaluation of this compound derivatives: Unraveling their anti-cancer effects by inducing pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on chemical structure modification and biology of a natural product, gambogic acid (I): Synthesis and biological evaluation of oxidized analogues of gambogic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a Potential Anti-Cancer Agent: An In-depth Technical Guide to the Early Bioactivity Studies of Gambogenic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gambogenic acid (GNA), a caged xanthone derived from the resin of the Garcinia hanburyi tree, has emerged as a compound of significant interest in oncology research. Early investigations into its biological activity have unveiled a promising profile of anti-cancer, anti-angiogenic, and pro-apoptotic properties. This technical guide provides a comprehensive overview of these seminal studies, presenting key quantitative data, detailed experimental methodologies, and visual representations of the molecular pathways implicated in its mechanism of action. The information compiled herein is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
I. Anti-Cancer Activity: In Vitro and In Vivo Efficacy
Early research on this compound consistently demonstrated its potent cytotoxic effects against a variety of cancer cell lines. These foundational studies were crucial in establishing the anti-proliferative potential of GNA and paving the way for further mechanistic investigations.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the in vitro potency of a compound. The following table summarizes the IC50 values of this compound in various cancer cell lines as reported in early studies.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H446 | Small-Cell Lung Cancer | ~1.8 | [1] |
| NCI-H1688 | Small-Cell Lung Cancer | 2.4 | [1] |
| A549 | Non-Small Cell Lung Cancer | Not specified | [2] |
| HepG2 | Hepatocellular Carcinoma | Not specified | [3] |
| Panc-1 | Pancreatic Cancer | Not specified | [3] |
| U251 | Glioblastoma | Not specified | [3] |
| MDA-MB-231 | Breast Cancer | Not specified | [2] |
In Vivo Tumor Growth Inhibition
The anti-tumor efficacy of this compound was further validated in preclinical xenograft models, demonstrating its potential to suppress tumor growth in a living system.
| Animal Model | Cancer Cell Line | Dosage | Tumor Growth Inhibition | Reference |
| Nude Mice | NCI-H1993 (NSCLC) | 20 mg/kg/day (i.p.) | Marked inhibition | [4] |
| Nude Mice | NCI-H1993 (NSCLC) | 30 mg/kg/day (i.p.) | Almost complete inhibition | [4] |
| Nude Mice | U266 (Multiple Myeloma) | Not specified | Significant impairment | [5] |
| Nude Mice | MDA-MB-231 (Breast Cancer) | Not specified | Suppression of tumor growth | [2] |
II. Mechanisms of Action: A Multi-pronged Attack on Cancer
Early studies elucidated that this compound exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels that supply tumors with nutrients).
Induction of Apoptosis
This compound was found to trigger apoptosis in cancer cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. This process involves the activation of a cascade of enzymes called caspases.
Signaling Pathway for this compound-Induced Apoptosis
Caption: this compound induces apoptosis via the death receptor and mitochondrial pathways.
Inhibition of Angiogenesis
This compound was identified as a potent inhibitor of angiogenesis, a critical process for tumor growth and metastasis. Its anti-angiogenic effects are primarily mediated through the suppression of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.
VEGFR-2 Signaling Pathway Inhibition by this compound
Caption: this compound inhibits angiogenesis by blocking VEGFR-2 signaling.
Modulation of NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Early studies indicated that this compound could suppress the activation of the NF-κB signaling pathway, contributing to its pro-apoptotic and anti-inflammatory effects.
III. Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the early bioactivity studies of this compound. These protocols are intended to provide a clear understanding of the experimental setup and procedures used to generate the foundational data.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[6]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Flow Cytometry with Annexin V and Propidium Iodide Staining)
This assay is used to detect and quantify apoptotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells in a T25 culture flask. After 48 hours of incubation, treat the cells with the desired concentrations of this compound.[7]
-
Cell Collection: Collect both floating (apoptotic) and adherent (trypsinized) cells.[7]
-
Washing: Wash the collected cells twice with cold PBS and centrifuge at 670 x g for 5 minutes at room temperature.[7]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.
HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Protocol:
-
Plate Coating: Thaw growth factor-reduced Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30 minutes to allow for polymerization.[8]
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at a density of 1-2 x 10^4 cells per well onto the solidified Matrigel.[8]
-
Treatment: Add this compound at various concentrations to the desired wells.
-
Incubation: Incubate the plate for 4-18 hours in a 37°C incubator with 5% CO2.[8]
-
Visualization and Quantification: Observe and photograph the formation of tube-like structures using an inverted microscope. The extent of tube formation can be quantified by measuring the total tube length or the number of branch points.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, such as serum-free medium.[9]
-
Cell Injection: Subcutaneously inject a specific number of cells (e.g., 5 x 10^6) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[5][9]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Once tumors are established, treat the mice with this compound (e.g., via intraperitoneal injection) or a vehicle control for a specified duration (e.g., 14 or 21 days).[4][5]
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly throughout the study.[4][5]
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis, such as weighing and histological examination.[4][5]
Western Blot for Caspase Activation
This technique is used to detect the cleavage and activation of caspases, which are key mediators of apoptosis.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the pro- and cleaved forms of caspases (e.g., caspase-3, -8, -9).[1][3]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The presence of cleaved caspase bands indicates apoptosis induction.
VEGFR-2 Kinase Assay
This assay measures the enzymatic activity of VEGFR-2 and the inhibitory effect of compounds like this compound.
Protocol:
-
Reaction Setup: In a reaction tube, incubate a known amount of recombinant VEGFR-2 kinase with the test compound (this compound) for a short period at room temperature.[10]
-
Initiation of Reaction: Add a cocktail containing ATP and a substrate peptide to initiate the kinase reaction.[10]
-
Incubation: Allow the reaction to proceed for a set time (e.g., 30 minutes) at room temperature.[10]
-
Stopping the Reaction: Stop the reaction by adding a stop buffer, such as EDTA.[10]
-
Detection: The amount of phosphorylated substrate is then quantified, typically using a luminescence-based method, to determine the kinase activity. The IC50 value for the inhibitor can be calculated from a dose-response curve.[10]
IV. Toxicology and Safety Profile
Early toxicological studies were conducted to assess the safety profile of this compound and determine its potential for clinical development.
Acute and Chronic Toxicity Studies in Rodents and Dogs
Methodology:
-
Acute Toxicity: The median lethal dose (LD50) was determined in mice.[11]
-
Chronic Toxicity: this compound was administered to rats and Beagle dogs for an extended period (e.g., 13 weeks) at various dosages.[11][12] Parameters such as general body parameters, hematology, serum biochemistry, and histopathology of major organs were examined.[12]
Key Findings:
-
The LD50 of this compound in mice was determined to be approximately 45.96 mg/kg.[11]
-
Chronic toxicity studies in rats and dogs identified the liver and kidney as the primary target organs for toxicity at high doses.[11][12]
-
An innocuous dose was established, providing a basis for determining a safe starting dose for potential human trials.[11][12]
V. Conclusion and Future Directions
The early bioactivity studies of this compound laid a robust foundation for its continued investigation as a potential anti-cancer therapeutic. These seminal works demonstrated its potent cytotoxic and anti-proliferative effects against a range of cancer cells, both in vitro and in vivo. Furthermore, they began to unravel the complex mechanisms underlying its efficacy, highlighting its ability to induce apoptosis, inhibit angiogenesis, and modulate key signaling pathways such as VEGFR-2 and NF-κB.
The detailed experimental protocols provided in this guide offer a valuable resource for researchers seeking to build upon this foundational knowledge. The quantitative data and pathway diagrams serve to consolidate the key findings of these early investigations.
While these initial studies were promising, they also underscored the need for further research. Future investigations should focus on optimizing the therapeutic index of this compound, potentially through the development of novel drug delivery systems or combination therapies. A deeper understanding of its molecular targets and the full spectrum of its pharmacological effects will be critical for its successful translation from a promising natural product to a clinically effective anti-cancer agent. The early studies on this compound represent a compelling starting point for a journey that could ultimately lead to new and improved treatments for cancer patients.
References
- 1. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity of gambogic acid on NCI-H1993 xenografts via MET signaling pathway downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. scispace.com [scispace.com]
- 8. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 10. Gambogic acid inhibits angiogenesis and prostate tumor growth by suppressing VEGFR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxicological studies of gambogic acid and its potential targets in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on the toxicity of gambogic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Gambogenic Acid: A Comprehensive Spectroscopic and Mechanistic Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectral data of gambogenic acid, a potent natural product with significant therapeutic potential. The document outlines the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in structured tables for clarity and comparison. Detailed experimental protocols for acquiring this data are also provided, alongside a visual exploration of the key signaling pathways modulated by this compound.
Spectroscopic Data
The structural elucidation of this compound has been accomplished through extensive spectroscopic analysis. The following tables summarize the key NMR and MS data.
Nuclear Magnetic Resonance (NMR) Spectral Data
The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H and ¹³C NMR Spectral Data of this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | - | 12.80 (s) |
| 2 | - | 194.2 |
| 3 | - | 102.8 |
| 4 | - | 162.2 |
| 4a | - | 102.8 |
| 5 | 3.42 (d, 10.1) | 40.0 |
| 6 | - | 158.4 |
| 7 | 4.47 (d, 10.1) | 85.8 |
| 8 | - | 155.8 |
| 8a | - | 108.5 |
| 9 | 6.56 (s) | 137.4 |
| 10 | 7.60 (s) | 135.3 |
| 10a | - | 58.7 |
| 11 | - | 173.0 |
| 12 | - | 45.4 |
| 13 | 3.25 (t, 5.8) | 49.0 |
| 14 | 1.73 (s) | 20.8 |
| 15 | 1.40 (m) | 25.2 |
| 16 | 2.33 (m) | - |
| 17 | 2.52 (d, 9.3) | 49.0 |
| 18 | - | 83.8 |
| 19 | 1.68 (s) | 29.9 |
| 20 | 1.27 (s) | 28.9 |
| 21 | 2.03 (m) | 22.7 |
| 22 | 5.04 (m) | 123.8 |
| 23 | - | 131.8 |
| 24 | 1.61 (s) | 25.7 |
| 25 | 1.53 (s) | 17.6 |
| 26 | 3.32 (d, 7.2) | 21.5 |
| 27 | 5.17 (t, 7.2) | 122.2 |
| 28 | - | 134.5 |
| 29 | 1.78 (s) | 25.9 |
| 30 | 1.67 (s) | 18.0 |
| 31 | 3.48 (d, 7.2) | 28.2 |
| 32 | 5.23 (t, 7.2) | 121.7 |
| 33 | - | 137.4 |
| 34 | 1.83 (s) | 25.9 |
| 35 | 1.75 (s) | 18.1 |
| 36 | 2.68 (dd, 14.4, 7.2) | 26.8 |
| 37 | 5.68 (t, 7.2) | 118.6 |
| 38 | - | 168.1 |
| Me-39 | 2.15 (s) | 20.4 |
| OH-1 | 12.80 (s) | - |
Data adapted from a study where spectra were measured in CDCl₃ at 300 MHz for ¹H and 75.5 MHz for ¹³C.[1]
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRESIMS) and tandem mass spectrometry (LC-MS/MS) have been employed to determine the elemental composition and fragmentation pattern of this compound.
Table 2: Mass Spectrometry Data for this compound
| Ion Mode | Adduct | Observed m/z | Calculated m/z | Formula |
| Positive | [M + Na]⁺ | 651.2931 | 651.2934 | C₃₈H₄₄O₈Na |
| Positive | [M + H]⁺ | 629.3 | - | C₃₈H₄₅O₈ |
| Negative | [M - H]⁻ | 627.4 | - | C₃₈H₄₃O₈ |
Data sourced from positive electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) experiments.[1][2] The fragmentation in LC-MS/MS experiments with positive ionization shows a characteristic transition of m/z 629.3 → 573.2.[3]
Experimental Protocols
The acquisition of high-quality spectral data is paramount for structural confirmation and purity assessment. The following sections detail the general methodologies for NMR and MS analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation : A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrument Setup : NMR experiments are performed on a spectrometer operating at a frequency of 300 MHz or higher for protons.
-
¹H NMR Acquisition : A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a 90° pulse width, a spectral width of approximately 15 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is used for the ¹³C NMR spectrum. A wider spectral width (e.g., 220 ppm) is required. To enhance the signal of quaternary carbons, a longer relaxation delay may be necessary.
-
2D NMR Experiments : For complete structural assignment, a suite of 2D NMR experiments is conducted. These include:
-
DEPT (Distortionless Enhancement by Polarization Transfer) : To differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy) : To identify proton-proton spin-spin couplings.
-
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons, aiding in stereochemical assignments.[1]
-
Mass Spectrometry (LC-MS/MS) Protocol
-
Sample Preparation : A stock solution of this compound is prepared in a suitable organic solvent such as methanol. This is further diluted to create working solutions and calibration standards. For analysis in biological matrices like plasma, a protein precipitation or liquid-liquid extraction step is typically employed.[2][4]
-
Chromatographic Separation :
-
Column : A C18 reversed-phase column is commonly used.[3][4]
-
Mobile Phase : A gradient or isocratic elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water) is employed.[3][4]
-
Flow Rate : A typical flow rate is in the range of 0.2-0.4 mL/min.[4]
-
-
Mass Spectrometric Detection :
-
Instrument : A triple-quadrupole tandem mass spectrometer is frequently used for quantitative analysis.
-
Ionization : Electrospray ionization (ESI) in either positive or negative ion mode is a common technique.[3]
-
Detection Mode : For quantitative studies, multiple reaction monitoring (MRM) is utilized, monitoring specific precursor-to-product ion transitions. For this compound in positive ion mode, the transition m/z 631.3 → 507.3 is often monitored.[4]
-
Signaling Pathway Modulation
This compound exerts its biological effects by modulating several key cellular signaling pathways, making it a compound of interest for drug development, particularly in oncology.
Caption: this compound inhibits pro-survival signaling pathways.
This compound has been shown to inhibit the PI3K/Akt, MAPK/ERK, and NF-κB signaling pathways, which are often dysregulated in cancer and promote cell proliferation and survival.[5] By inhibiting these pathways, this compound can lead to a decrease in cell proliferation and the induction of apoptosis. Furthermore, this compound has been reported to inhibit the mTOR signaling pathway and induce endoplasmic reticulum (ER) stress, contributing to its anticancer effects.[6][7]
Caption: Workflow for the structural elucidation of this compound.
The process of identifying and characterizing this compound begins with its extraction from the resin of Garcinia hanburyi followed by purification. The purified compound is then subjected to a battery of spectroscopic analyses, primarily NMR and MS. The data from these techniques are then interpreted to elucidate the complete chemical structure of the molecule.
References
- 1. Absolute Configuration of (−)-Gambogic Acid, an Antitumor Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of gambogic acid in human plasma by liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination and pharmacokinetic study of gambogic acid and this compound in rat plasma after oral administration of Garcinia hanburyi extracts by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultra-high-performance liquid chromatography tandem mass spectrometry method for the determination of this compound in dog plasma and its application to a pharmacokinetic study [pubmed.ncbi.nlm.nih.gov]
- 5. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gambogic acid improves non‐small cell lung cancer progression by inhibition of mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Induces Endoplasmic Reticulum Stress in Colorectal Cancer via the Aurora A Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Uncharted Path: A Technical Guide to the Biosynthesis of Gambogenic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gambogenic acid, a caged polyprenylated xanthone derived from the resin of Garcinia hanburyi, has garnered significant attention for its potent antitumor properties.[1][2] Its complex and unique chemical structure, featuring a xanthonoid core with a caged motif, presents a fascinating challenge in the field of natural product biosynthesis.[3] While the complete biosynthetic pathway of this compound remains to be fully elucidated, extensive research on the biosynthesis of related xanthones provides a solid foundation for a proposed pathway. This technical guide consolidates the current understanding of xanthone biosynthesis and presents a detailed, albeit partially hypothetical, pathway for this compound. It is intended to serve as a comprehensive resource for researchers dedicated to unraveling the molecular intricacies of this promising therapeutic agent.
Core Biosynthesis of the Xanthone Scaffold
The biosynthesis of the foundational xanthone structure is a multi-step process that merges two primary metabolic pathways: the shikimate and the acetate pathways.[4][5][6]
1. Formation of Benzoyl-CoA (from the Shikimate Pathway): The journey begins with the shikimate pathway, which produces aromatic amino acids, including L-phenylalanine. A series of enzymatic reactions converts L-phenylalanine into benzoyl-CoA.[4][5]
2. Formation of the Benzophenone Intermediate: The key enzyme, benzophenone synthase (BPS) , a type III polyketide synthase, catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA (derived from the acetate pathway) to form 2,4,6-trihydroxybenzophenone.[7][8]
3. Hydroxylation and Oxidative Cyclization: The benzophenone intermediate undergoes hydroxylation, typically at the 3'-position, by a cytochrome P450 monooxygenase (CYP450) to yield 2,3',4,6-tetrahydroxybenzophenone.[4][8] This is followed by a regioselective, intramolecular oxidative C-O phenol coupling, also catalyzed by a CYP450 enzyme, to form the tricyclic xanthone core.[4][9] For this compound, the precursor is proposed to be 1,3,5-trihydroxyxanthone .[4][7]
Proposed Biosynthesis Pathway of this compound
The later stages of this compound biosynthesis, involving prenylation and the formation of the characteristic caged structure, are less defined. The following proposed pathway is based on biosynthetic logic and studies of related caged Garcinia xanthones.[6]
1. Prenylation of the Xanthone Core: The 1,3,5-trihydroxyxanthone core is believed to be decorated with four isoprenoid units. These prenyl groups are derived from isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. Prenyltransferase (PT) enzymes catalyze the attachment of these prenyl groups to the xanthone backbone.[10] While specific PTs for this compound have not been identified, various aromatic PTs have been characterized.[10]
2. Claisen Rearrangement and Diels-Alder Reaction: A key hypothesis for the formation of the caged motif involves a cascade of reactions starting with a polyprenylated xanthone intermediate. This proposed mechanism includes a Claisen rearrangement followed by an intramolecular Diels-Alder reaction.[6] This sequence of events would lead to the intricate and sterically congested caged structure unique to this compound and related compounds.
Below is a diagram illustrating the proposed biosynthetic pathway of this compound.
Quantitative Data
To date, there is a significant lack of quantitative data, such as enzyme kinetic parameters or in planta metabolite concentrations, specifically for the intermediates of the this compound biosynthetic pathway. The data presented below is from studies on related xanthone biosynthetic enzymes and is provided as a reference for potential experimental design.
| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| Benzophenone Synthase (BPS) | Hypericum androsaemum | Benzoyl-CoA | 2.5 ± 0.3 | 0.03 | [8] |
| Benzophenone Synthase (BPS) | Hypericum androsaemum | Malonyl-CoA | 3.9 ± 0.4 | - | [8] |
| Aromatic Prenyltransferase (HcPT) | Hypericum calycinum | 1,3,6,7-Tetrahydroxyxanthone | 11.2 ± 1.2 | 0.012 | [10] |
| Aromatic Prenyltransferase (HcPT) | Hypericum calycinum | DMAPP | 48.6 ± 5.1 | - | [10] |
Experimental Protocols
Detailed experimental protocols for the elucidation of the entire this compound biosynthetic pathway are not yet available. However, established methodologies for characterizing key enzyme families involved in xanthone biosynthesis can be adapted.
Protocol 1: Benzophenone Synthase (BPS) Enzyme Assay
This protocol is adapted from studies on BPS from Hypericum species.[11]
Objective: To determine the activity of benzophenone synthase.
Materials:
-
Potassium phosphate buffer (0.1 M, pH 7.0)
-
Benzoyl-CoA solution
-
[2-14C]Malonyl-CoA solution
-
Enzyme extract (from G. hanburyi tissue or heterologously expressed protein)
-
Ethyl acetate
-
Scintillation cocktail
-
HPLC system
Procedure:
-
Prepare the reaction mixture (total volume 250 µL) containing 0.1 M potassium phosphate buffer (pH 7.0), 54 µM benzoyl-CoA, and the enzyme extract.
-
Initiate the reaction by adding 324 µM [2-14C]malonyl-CoA.
-
Incubate the mixture at 30°C for 10 minutes.
-
Stop the reaction by adding acetic acid.
-
Extract the product, 2,4,6-trihydroxybenzophenone, with ethyl acetate.
-
Evaporate the organic solvent and redissolve the residue in a suitable solvent for analysis.
-
Quantify the product using liquid scintillation counting or by HPLC with a radioactivity detector.
Protocol 2: Heterologous Expression and Assay of Cytochrome P450 Enzymes
This protocol provides a general framework for characterizing the CYP450s involved in xanthone core formation, adapted from studies on CYP81AA enzymes.[4][9]
Objective: To express and functionally characterize CYP450 enzymes involved in xanthone biosynthesis.
Materials:
-
Yeast expression system (e.g., Saccharomyces cerevisiae)
-
Expression vector (e.g., pYES-DEST52)
-
Candidate CYP450 cDNA from G. hanburyi
-
Yeast transformation reagents
-
Yeast culture media (with galactose for induction)
-
Microsome isolation buffer
-
Substrate (e.g., 2,4,6-trihydroxybenzophenone)
-
NADPH
-
HPLC-MS system
Procedure:
-
Clone the full-length cDNA of the candidate CYP450 into the yeast expression vector.
-
Transform the construct into a suitable yeast strain.
-
Grow the yeast culture and induce protein expression with galactose.
-
Harvest the yeast cells and isolate the microsomal fraction, which contains the expressed CYP450.
-
Perform the enzyme assay by incubating the microsomes with the substrate (e.g., 2,4,6-trihydroxybenzophenone) and NADPH.
-
Stop the reaction and extract the products.
-
Analyze the products by HPLC-MS to identify the hydroxylated benzophenone and the cyclized xanthone.
Conclusion and Future Directions
The biosynthesis of this compound represents a compelling area of research with significant implications for drug development and metabolic engineering. While the early steps of xanthone core formation are relatively well-understood, the later stages involving prenylation and caged-ring formation remain a "black box." The proposed pathway presented in this guide provides a logical framework for future research.
Key future research directions should include:
-
Transcriptome and Genome Analysis of Garcinia hanburyi: To identify candidate genes encoding prenyltransferases and the enzymes responsible for the Claisen-Diels-Alder cascade.
-
Heterologous Expression and Functional Characterization: To confirm the function of candidate enzymes in vitro.
-
Metabolomic Profiling: To identify and quantify the intermediates in the this compound pathway in G. hanburyi.
A comprehensive understanding of the this compound biosynthetic pathway will not only be a significant scientific achievement but will also open avenues for the biotechnological production of this valuable anticancer compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of gambogic acid analogs as potent cytotoxic and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chemistry and Biology of the Caged Garcinia Xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]
- 8. Alternative pathways of xanthone biosynthesis in cell cultures of Hypericum androsaemum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Cloning and Characterization of a Xanthone Prenyltransferase from Hypericum calycinum Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Benzophenone Synthase and Chalcone Synthase Accumulate in the Mesophyll of Hypericum perforatum Leaves at Different Developmental Stages [frontiersin.org]
Gambogenic Acid in Cancer Therapy: A Technical Review of Mechanisms and Data
Gambogenic acid (GNA), a polyprenylated xanthone derived from the gamboge resin of the Garcinia hanburyi tree, is emerging as a potent anti-cancer agent.[1][2] Distinguished from its more widely studied precursor, gambogic acid (GA), GNA has demonstrated superior anti-tumor efficacy and reduced systemic toxicity in preclinical studies, positioning it as a promising candidate for further development.[3][4][5] Its therapeutic potential spans a wide array of malignancies, including lung, colorectal, breast, prostate, and bladder cancers.[4][5] This technical guide provides an in-depth review of the molecular mechanisms, quantitative data from key preclinical studies, and experimental protocols related to GNA's application in oncology.
Core Mechanisms of Anti-Cancer Activity
This compound exerts its anti-neoplastic effects through a multi-targeted approach, disrupting key cellular processes essential for tumor growth, survival, and dissemination. These mechanisms include the induction of various forms of programmed cell death, cell cycle arrest, and the inhibition of metastasis and angiogenesis.
Induction of Programmed Cell Death
GNA is a potent inducer of programmed cell death in cancer cells, primarily through apoptosis, autophagy-dependent cell death, and to a lesser extent, ferroptosis and necroptosis.[1][4]
-
Apoptosis: GNA triggers apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. It upregulates the expression of pro-apoptotic proteins such as Bax and p53 while downregulating anti-apoptotic proteins like Bcl-2.[3][6] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria.[7] Subsequently, a cascade of caspase activation, including caspase-3, -8, and -9, leads to the cleavage of key cellular substrates like poly(ADP-ribose) polymerase (PARP), culminating in apoptotic cell death.[3][7][8] Studies in prostate cancer have also shown that GNA-induced apoptosis is linked to the generation of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress.[9]
-
Autophagy: Unlike the protective role autophagy often plays, GNA induces an aberrant, pro-death form of autophagy.[2][10] It triggers the initial stages of autophagy, marked by the accumulation of autophagosomes (LC3-II conversion).[10][11] However, it disrupts the final stage by blocking the fusion of autophagosomes with lysosomes, which it achieves by inhibiting lysosomal acidification.[2][10] This dysfunctional autophagy leads to the accumulation of cellular waste and ultimately contributes to cell death.[2]
Cell Cycle Arrest
GNA effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or G2/M phases, depending on the cancer type.[3][6][12] In cisplatin-resistant non-small cell lung cancer (NSCLC) cells, GNA causes G1 phase arrest by downregulating the expression of cyclin D1, cyclin D3, and cyclin-dependent kinases (CDK4, CDK6), while upregulating the tumor suppressors p53 and p21.[13] In small-cell lung cancer (SCLC), GNA treatment also leads to significant cell cycle arrest and apoptosis.[3][6]
Inhibition of Metastasis and Angiogenesis
A critical aspect of GNA's anti-cancer profile is its ability to inhibit metastasis and angiogenesis, the processes by which cancer spreads and forms new blood vessels to sustain its growth.
-
Metastasis: GNA has been shown to significantly impede the migration and invasion of bladder and colon cancer cells.[14][15] This is achieved, in part, by downregulating the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for degrading the extracellular matrix and facilitating cancer cell invasion.[8][14] This regulation is often mediated through the suppression of signaling pathways like PI3K/AKT and NF-κB.[8][14][15]
-
Angiogenesis: GNA exhibits anti-angiogenic properties by inhibiting the proliferation, migration, and tube formation of endothelial cells.[8] It can suppress key pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Hypoxia-inducible factor-1α (HIF-1α), which are critical for tumor angiogenesis.[8][12]
Reversal of Drug Resistance
Chemoresistance is a major hurdle in cancer treatment. GNA has demonstrated the ability to overcome resistance to conventional chemotherapeutic agents. It has been shown to be effective against cisplatin-resistant NSCLC cells.[13][16] In Adriamycin-resistant breast cancer cells, GNA increases chemosensitivity by upregulating the tumor suppressor PTEN and inhibiting the pro-survival PI3K/Akt signaling pathway.[17] This suggests GNA could be used in combination therapies to resensitize resistant tumors to standard treatments.[1]
Modulation of Key Signaling Pathways
GNA's diverse anti-cancer effects are orchestrated through its modulation of several critical intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. GNA is a potent inhibitor of this pathway. By downregulating the phosphorylation of Akt and mTOR, GNA suppresses downstream signaling that promotes cell proliferation and survival.[11][14][18] In breast cancer, GNA's ability to reverse Adriamycin resistance is directly linked to its inhibition of Akt phosphorylation.[17]
Caption: GNA inhibits the PI3K/Akt/mTOR survival pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a key role in inflammation, immunity, and cancer cell survival and proliferation. GNA effectively suppresses this pathway. In bladder cancer cells, GNA administration reduces the activity of NF-κB signaling and downregulates the expression of its target genes, including the anti-apoptotic proteins survivin, XIAP, and cIAP2, leading to increased apoptosis and reduced metastasis.[15]
Caption: GNA suppresses pro-survival NF-κB signaling.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway, a subset of the MAPK pathways, is involved in cellular responses to stress, leading to apoptosis or inflammation. GNA has been shown to activate the JNK pathway to induce apoptosis. In prostate cancer, GNA-induced ROS and ER stress lead to the activation of the JNK pathway, which in turn promotes both apoptosis and autophagy.[9] This suggests that JNK activation is a key mechanism for GNA's cytotoxic effects in certain cancers.
Caption: GNA activates the pro-apoptotic JNK pathway.
Quantitative Data Summary
The following tables summarize the quantitative data from key in vitro and in vivo studies, highlighting the potent anti-cancer activity of GNA across various cancer models.
Table 1: In Vitro Anti-Cancer Activity of this compound
| Cancer Type | Cell Line | Assay | Concentration / IC50 | Duration (h) | Key Findings | Reference |
| Small-Cell Lung Cancer | NCI-H446 | CCK-8 | ~1.2 µM (IC50) | 48 | Significant dose- and time-dependent proliferation inhibition. | [3] |
| Small-Cell Lung Cancer | NCI-H1688 | CCK-8 | ~2.1 µM (IC50) | 48 | Induced apoptosis and cell cycle arrest. | [3] |
| NSCLC (Cis-Resistant) | A549/Cis | MTT | ~1.5 µM (IC50) | 48 | Overcame cisplatin resistance; induced G1 arrest and apoptosis. | [13] |
| Breast Cancer (ADR-Resist.) | MCF-7/ADR | MTT | IC50 of ADR reduced from >50 µg/ml to ~5 µg/ml with 1 µM GNA | 48 | Reversed Adriamycin resistance via PTEN/PI3K/Akt pathway. | [17] |
| Bladder Cancer | T24 | CCK-8 | ~2.5 µM (IC50) | 48 | Inhibited viability, migration, and invasion; suppressed NF-κB. | [15] |
| Bladder Cancer | J82 | CCK-8 | ~2.0 µM (IC50) | 48 | Facilitated apoptosis and inhibited metastasis. | [15] |
| Colon Cancer | SW620 | MTT | Not specified | 48 | Suppressed proliferation, invasion, and migration via PI3K/AKT. | [14] |
| Pancreatic Cancer | BxPC-3, PANC-1 | MTT | < 1.7 µM (IC50) | 48 | Time- and dose-dependent inhibition of proliferation. | [8] |
| Prostate Cancer | PC-3 | MTT | Not specified | 24 | Induced apoptosis and autophagy via ROS-mediated ER stress. | [9] |
Table 2: In Vivo Anti-Cancer Activity of this compound
| Cancer Type | Animal Model | Dosage & Administration | Duration | Tumor Growth Inhibition | Key Findings | Reference |
| Small-Cell Lung Cancer | NCI-H446 Xenograft (Nude Mice) | 20 mg/kg, i.p. | 21 days | Significant suppression | Inhibited tumor growth with low systemic toxicity. | [3] |
| Prostate Cancer | PC-3 Xenograft (Nude Mice) | 10, 20 mg/kg, i.p. | 28 days | Remarkable suppression | Suppressed tumor growth with low toxicity. | [9] |
| Breast Cancer | MDA-MB-231 Xenograft (Nude Mice) | 2, 4 mg/kg, i.v. | 25 days | Significant inhibition | Inhibited tumor growth and spontaneous lung metastases. | [7] |
| Colorectal Cancer | HCT116 Xenograft (Nude Mice) | 5, 10 mg/kg, i.p. | 16 days | Significant inhibition | Inhibited proliferation by activating ER stress via Aurora A. | [19] |
| Pancreatic Cancer | C26 Tumor-bearing Mice | 8 mg/kg | 12 days | Significant reduction | Induced ROS-mediated autophagy. | [8] |
Experimental Protocols & Workflows
The investigation of GNA's anti-cancer properties relies on a set of standard molecular and cellular biology techniques.
Key Methodologies
-
Cell Culture: Cancer cell lines (e.g., A549, NCI-H446, T24, MCF-7/ADR) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assay (MTT/CCK-8): Cells are seeded in 96-well plates, treated with various concentrations of GNA for 24-72 hours. MTT or CCK-8 reagent is added, and the absorbance is measured to determine cell viability and calculate the IC50 value.[13]
-
Apoptosis Analysis: Apoptosis is quantified using Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry. Western blotting is used to measure the levels of apoptosis-related proteins like caspases, PARP, and Bcl-2 family members.[3][17]
-
Cell Cycle Analysis: Cells are treated with GNA, harvested, fixed in ethanol, and stained with PI. The DNA content is then analyzed by flow cytometry to determine the cell cycle distribution.[3][13]
-
Western Blotting: Total protein is extracted from GNA-treated cells, separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., Akt, p-Akt, p65, Cyclin D1, LC3) and corresponding secondary antibodies. Protein bands are visualized using chemiluminescence.[3][15]
-
Transwell Invasion and Migration Assay: The invasive and migratory potential of cancer cells is assessed using Transwell chambers, with or without Matrigel coating. Cells that migrate/invade through the membrane towards a chemoattractant are stained and counted.[15]
-
Animal Xenograft Models: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice). Once tumors are established, mice are treated with GNA (intraperitoneally or intravenously). Tumor volume and body weight are measured regularly to evaluate efficacy and toxicity.[3][7][9]
Caption: Typical workflow for preclinical evaluation of GNA.
Clinical Translation
While preclinical data are robust, clinical translation is in the early stages. A phase IIa clinical study of gambogic acid (GA) injection in patients with advanced cancers showed a disease control rate (DCR) of 76.2% in the group receiving a daily intravenous infusion of 45mg/m² for 5 days every two weeks, with manageable side effects.[20] Although this trial was for GA, the improved safety profile of GNA suggests it may hold even greater promise for clinical application.[3] A phase II clinical trial for GA was previously approved by the China Food and Drug Administration (CFDA), but it was later terminated.[1][8] The development of GNA itself for clinical trials is a logical and anticipated next step.
Conclusion
This compound is a compelling natural product with significant potential as a multi-targeted agent for cancer therapy. Its ability to induce apoptosis and aberrant autophagy, halt cell cycle progression, inhibit metastasis, and reverse chemoresistance through the modulation of key signaling pathways like PI3K/Akt and NF-κB underscores its broad therapeutic window. The extensive and consistent preclinical data, combined with a favorable toxicity profile compared to its parent compound, strongly support its continued development and progression towards clinical evaluation for a variety of solid tumors.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. This compound Kills Lung Cancer Cells through Aberrant Autophagy | PLOS One [journals.plos.org]
- 3. This compound inhibits the proliferation of small-cell lung cancer cells by arresting the cell cycle and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. Unveiling this compound as a Promising Antitumor Compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits the proliferation of small‑cell lung cancer cells by arresting the cell cycle and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gambogic acid promotes apoptosis and resistance to metastatic potential in MDA-MB-231 human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces apoptosis and autophagy through ROS-mediated endoplasmic reticulum stress via JNK pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound kills lung cancer cells through aberrant autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gambogic acid improves non‐small cell lung cancer progression by inhibition of mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gambogic Acid as a Candidate for Cancer Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Gambogic acid suppresses colon cancer cell activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound suppresses bladder cancer cells growth and metastasis by regulating NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound exerts anticancer effects in cisplatin-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound alters chemosensitivity of breast cancer cells to Adriamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unravelling the Therapeutic Potential of Gambogic Acid: Deciphering Its Molecular Mechanism of Action and Emerging Role as an Anticancer Xanthone [gavinpublishers.com]
- 19. This compound Induces Endoplasmic Reticulum Stress in Colorectal Cancer via the Aurora A Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An open-labeled, randomized, multicentered, phase IIa study for advanced cancer treatment by gambogic acid injection (THS). - ASCO [asco.org]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Gambogenic Acid in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of gambogenic acid (GA) in mouse models, based on currently available scientific literature. This compound, a caged xanthone derived from the resin of the Garcinia hanburyi tree, has demonstrated significant anti-tumor activity across various cancer types.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies involving the administration of this compound in mice.
Table 1: Efficacy of this compound in Murine Cancer Models
| Cancer Type | Mouse Model | Dosage and Administration Route | Treatment Schedule | Tumor Growth Inhibition | Reference |
| Small-Cell Lung Cancer | NCI-H446 Xenograft | 4 mg/kg (i.v.) | Every 2 days for 14 days | Significant tumor tissue loss compared to control | [3] |
| Small-Cell Lung Cancer | NCI-H446 Xenograft | 12 mg/kg (i.v.) | Every 2 days for 14 days | Significant tumor tissue loss compared to control | [3] |
| Hepatocellular Carcinoma | SMMC-7721 Xenograft | 2 mg/kg | Not Specified | 33.1% | [1] |
| Hepatocellular Carcinoma | SMMC-7721 Xenograft | 4 mg/kg | Not Specified | 50.3% | [1] |
| Hepatocellular Carcinoma | SMMC-7721 Xenograft | 8 mg/kg | Not Specified | 64.2% | [1] |
| Lung Cancer | A549 Xenograft | 8 mg/kg | Not Specified | Reduced tumor volume to ~420 mm³ (control ~1100 mm³) | [1] |
| Cervical Cancer | HeLa Xenograft | 2 mg/kg | Not Specified | 50% growth reduction over control | [1] |
| Malignant Melanoma | A375 Xenograft | 100 mg/kg (i.p.) | Not Specified | Reduced tumor burden up to 40% | [1] |
| Colorectal Cancer | CT26 Xenograft | 2 mg/kg (i.v.) | Every 2 days | Average tumor weight reduced to 0.445 g (control 1.139 g) | [4] |
| Colorectal Cancer | CT26 Xenograft | 8 mg/kg (i.v.) | Every 2 days | Average tumor weight reduced to 0.214 g (control 1.139 g) | [4] |
| Lung Cancer | Lewis Lung Carcinoma | Not Specified | Not Specified | Effectively suppressed cancer cell growth | [5] |
| Breast Cancer | MDA-MB-231 Xenograft | Not Specified | Not Specified | Suppressed breast tumor growth | [6] |
Table 2: Toxicological Data for this compound in Mice
| Parameter | Value | Mouse Strain | Administration Route | Reference |
| LD50 | 45.96 mg/kg | Albino mice | Not Specified | [7] |
| 95% Confidence Limit | 43.18 - 48.45 mg/kg | Albino mice | Not Specified | [7] |
| Target Organs for Toxicity | Liver, Kidney | Albino mice | Not Specified | [7] |
| Developmental Toxicity | Observed in a dose-dependent manner | Not Specified | Not Specified | [8] |
| Central Nervous System Effects | Slight side effects at high doses | Not Specified | Not Specified | [8] |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the cited literature. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
This compound has poor water solubility. Proper formulation is critical for its bioavailability and efficacy.
-
For Intravenous (i.v.) Injection:
-
Dissolve this compound in a minimal amount of Dimethyl Sulfoxide (DMSO).
-
Further dilute the solution with a vehicle such as a 0.53 g/L L-arginine solution to the final desired concentration.[4] The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.[4]
-
Vortex the solution thoroughly before administration.
-
-
For Intraperitoneal (i.p.) Injection:
-
Similar to the i.v. formulation, dissolve this compound in DMSO.
-
Dilute with a suitable vehicle like sterile saline or phosphate-buffered saline (PBS) to the final concentration. Ensure the solution is homogenous.
-
-
For Oral Gavage (i.g.):
-
This compound can be suspended in a vehicle such as a solution of 0.5% carboxymethylcellulose sodium (CMC-Na).
-
Ensure a uniform suspension is created before each administration.
-
-
Animal Strains: Commonly used mouse strains for xenograft studies include BALB/c nude mice and NOD-SCID mice, which are immunodeficient and can accept human tumor grafts.
-
Cell Culture: The cancer cell line of interest (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer) should be cultured under standard conditions until a sufficient number of cells are obtained.
-
Xenograft Implantation:
-
Harvest cultured cancer cells and resuspend them in a sterile medium such as PBS.
-
Subcutaneously inject a specific number of cells (e.g., 2 x 10⁵ to 5 x 10⁶) into the flank of each mouse.[4]
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³) before starting the treatment.
-
-
Randomization: Once tumors reach the desired size, randomly assign mice to different treatment groups (vehicle control, different doses of this compound).
-
Administration: Administer the prepared this compound formulation according to the planned schedule (e.g., every other day) via the chosen route (i.v., i.p., or i.g.).
-
Monitoring:
-
Measure tumor volume using calipers at regular intervals (e.g., every two days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Record the body weight of each mouse at the same intervals to monitor for signs of toxicity.[4]
-
Observe the general health and behavior of the mice daily.
-
-
Euthanasia and Tissue Collection: At the end of the study, euthanize the mice according to institutional guidelines.
-
Tumor Analysis: Excise the tumors, weigh them, and process them for further analysis such as histopathology (H&E staining), immunohistochemistry (IHC) for protein expression, or Western blotting.[3][6]
-
Toxicity Assessment: Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination to assess any treatment-related toxicity.[3][7]
Visualizations: Signaling Pathways and Experimental Workflow
This compound exerts its anti-cancer effects by modulating several key signaling pathways, primarily leading to apoptosis (programmed cell death).
Caption: this compound-induced apoptosis signaling pathways.
The following diagram illustrates a typical workflow for an in vivo study of this compound in a mouse xenograft model.
Caption: Experimental workflow for this compound in vivo studies.
References
- 1. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits the proliferation of small-cell lung cancer cells by arresting the cell cycle and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gambogic Acid Induces Pyroptosis of Colorectal Cancer Cells through the GSDME-Dependent Pathway and Elicits an Antitumor Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gambogic acid exhibits promising anticancer activity by inhibiting the pentose phosphate pathway in lung cancer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Induction of Apoptosis in a Breast Cancer Cell Line [journal.waocp.org]
- 7. Toxicological studies of gambogic acid and its potential targets in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. General pharmacological properties, developmental toxicity, and analgesic activity of gambogic acid, a novel natural anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of Gambogenic Acid Using HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gambogenic acid (GNA) is a major bioactive caged xanthone derived from the resin of Garcinia hanburyi. It has demonstrated significant potential as an anti-cancer agent through the modulation of various signaling pathways. To support preclinical and clinical development, a robust, sensitive, and specific analytical method for the quantification of this compound in biological matrices is essential. This document provides detailed application notes and protocols for the determination of this compound in plasma using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described method is suitable for pharmacokinetic studies, drug metabolism research, and quality control of GNA formulations.
Introduction
This compound is a key active component of gamboge, a traditional medicine that has garnered interest for its potent anti-tumor activities.[1] GNA has been shown to induce apoptosis and inhibit tumor growth by targeting critical cellular signaling pathways, including the JAK/STAT3 and receptor tyrosine kinase pathways like FGFR and VEGFR2.[2][3] Accurate quantification of GNA in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental for drug development. HPLC-MS offers high sensitivity and selectivity, making it the ideal platform for this purpose. This protocol outlines a validated LC-MS/MS method for the reliable quantification of this compound.
Experimental Protocols
Materials and Reagents
-
This compound (Reference Standard, >98% purity)
-
Gambogic Acid (Internal Standard, IS, >98% purity)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Ethyl Acetate (ACS grade or higher)
-
Ultrapure Water (18.2 MΩ·cm)
-
Control biological plasma (e.g., rat, dog, or human)
Instrumentation
-
HPLC System: An ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 100 × 2.1 mm, 1.7 µm).[4]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard (gambogic acid) in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the GNA stock solution with methanol or a suitable solvent mixture to create working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the IS stock solution with methanol to a final concentration (e.g., 50 ng/mL). Gambogic acid is a suitable internal standard.[4]
Sample Preparation (Liquid-Liquid Extraction)
This protocol is optimized for plasma samples.
-
Pipette 50 µL of a plasma sample into a clean 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (e.g., 50 ng/mL Gambogic Acid) and vortex briefly.
-
Add 500 µL of ethyl acetate to the tube.[4]
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 12,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 90% methanol in water with 0.1% formic acid).[4]
-
Vortex for 30 seconds to dissolve the residue.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
HPLC-MS/MS Conditions
The following conditions have been shown to provide excellent chromatographic separation and detection.
| Parameter | Condition |
| HPLC System | UHPLC System |
| Column | Acquity BEH C18 (100 × 2.1 mm, 1.7 µm)[4] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Methanol[4] |
| Elution Mode | Isocratic: 90% B[4] |
| Flow Rate | 0.2 mL/min[4] |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole MS |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[1][4] |
| Scan Mode | Multiple Reaction Monitoring (MRM)[1][4] |
| MRM Transitions | This compound: m/z 631.3 → 507.3[4]Gambogic Acid (IS): m/z 629.1 → 573.2[4] |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 450°C |
| Gas Flow Rates | Optimized for the specific instrument |
Method Validation and Quantitative Data
The analytical method should be validated according to regulatory guidelines (e.g., FDA or ICH) to ensure reliability. Key validation parameters are summarized below.
Linearity and Sensitivity
The method demonstrates excellent linearity over the specified concentration ranges.
| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| This compound | Rat Plasma | 0.5 - 250 | > 0.99 | 0.5 |
| This compound | Dog Plasma | 5 - 1000 | > 0.999 | 5 |
Data synthesized from multiple sources for illustrative purposes.[1][4]
Precision and Accuracy
The precision (as relative standard deviation, RSD) and accuracy (as relative error, RE) are determined by analyzing QC samples at low, medium, and high concentrations.
| Analyte | Matrix | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| This compound | Rat Plasma | Low | < 11.7% | < 11.7% | -10.6% to 12.4% |
| Medium | < 11.7% | < 11.7% | -10.6% to 12.4% | ||
| High | < 11.7% | < 11.7% | -10.6% to 12.4% | ||
| This compound | Dog Plasma | Low | < 15% | < 15% | Within ±15% |
| Medium | < 15% | < 15% | Within ±15% | ||
| High | < 15% | < 15% | Within ±15% |
Data synthesized from multiple sources for illustrative purposes.[1][4]
Recovery
The extraction recovery of GNA from plasma using liquid-liquid extraction is typically efficient and consistent.
| Analyte | Matrix | Extraction Method | Average Recovery |
| This compound | Dog Plasma | Liquid-Liquid Extraction | > 66% |
Data synthesized from multiple sources for illustrative purposes.[4]
Visualizations
Experimental Workflow
Caption: Workflow for GNA quantification.
Simplified Signaling Pathway of this compound
Caption: GNA inhibits key oncogenic signaling pathways.
Conclusion
The HPLC-MS/MS method detailed in these notes provides a sensitive, specific, and reliable protocol for the quantification of this compound in plasma. The straightforward liquid-liquid extraction procedure ensures high recovery and minimal matrix effects, making it suitable for high-throughput analysis. This method has been successfully applied to pharmacokinetic studies and can be adapted for other biological matrices.[1][4] The robust performance of this assay will aid researchers and drug development professionals in advancing the study of this compound as a promising therapeutic agent.
References
- 1. Simultaneous determination and pharmacokinetic study of gambogic acid and this compound in rat plasma after oral administration of Garcinia hanburyi extracts by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gambogic acid inhibits angiogenesis and prostate tumor growth by suppressing VEGFR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultra-high-performance liquid chromatography tandem mass spectrometry method for the determination of this compound in dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Gambogenic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and experimental use of gambogenic acid, a potent natural compound with significant anti-tumor properties. Adherence to these guidelines is crucial for ensuring experimental reproducibility and maximizing the compound's efficacy and stability.
Introduction to this compound
This compound (GA) is a bioactive caged xanthone derived from the resin of the Garcinia hanburyi tree.[1] It has demonstrated a wide range of anti-cancer activities, including the induction of apoptosis, inhibition of proliferation and angiogenesis, and modulation of multiple signaling pathways.[1][2][3] However, its poor aqueous solubility and stability present challenges for its experimental use.[4] These protocols provide standardized methods to overcome these limitations.
Solubility of this compound
This compound is a lipophilic molecule with very low solubility in aqueous solutions.[4][5] The choice of solvent is critical for preparing stock solutions and working dilutions for both in vitro and in vivo experiments. The following table summarizes the solubility of this compound in various common laboratory solvents.
| Solvent | Solubility | Notes |
| Water | < 0.5 µg/mL | Essentially insoluble; forms a turbid suspension.[5][6] |
| DMSO | ≥ 100 mg/mL (158.53 mM) | Excellent solvent for creating high-concentration stock solutions.[7] |
| Acetone | Soluble | This compound is stable in acetone.[8][9] |
| Acetonitrile | Soluble | This compound is stable in acetonitrile.[8][9] |
| Chloroform | Soluble | This compound is stable in chloroform.[8][9] |
| Methanol | Soluble, but not recommended | This compound is unstable in methanol and can convert to a less active derivative, gambogoic acid, especially in the presence of alkalis.[8][9] |
| Ethanol | Slightly soluble | Generally less effective than DMSO for high-concentration stocks. |
| Carboxymethylcellulose-Sodium (CMC-Na) Solution | Forms a homogeneous suspension (e.g., ≥ 5 mg/mL) | Suitable for oral administration in in vivo studies.[7] |
Experimental Protocols
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which is suitable for cell-based assays.
Materials:
-
This compound (purity >98%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of DMSO to achieve the target concentration (e.g., 100 mM). It is common to dissolve this compound in DMSO to create a stock solution.[10]
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for long-term use.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Always prepare fresh working dilutions from the stock solution for each experiment.
This protocol details the preparation of a this compound suspension for oral administration in animal models.
Materials:
-
This compound powder
-
Carboxymethylcellulose-sodium (CMC-Na)
-
Sterile water for injection
-
Homogenizer or sonicator
-
Sterile tubes
Procedure:
-
Prepare CMC-Na Solution: Prepare a sterile solution of 0.5% to 1% (w/v) CMC-Na in water.
-
Suspension: Weigh the required amount of this compound and add it to the CMC-Na solution to achieve the desired final concentration (e.g., 5 mg/mL).[7]
-
Homogenization: Mix the solution evenly to create a homogeneous suspension.[7] A homogenizer or sonicator can be used to ensure uniform particle size and prevent settling.
-
Administration: The freshly prepared suspension should be administered to the animals via oral gavage.
-
Stability: Prepare the suspension fresh before each use, as its long-term stability is not guaranteed.
Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by modulating a complex network of intracellular signaling pathways. A simplified representation of some key pathways is provided below. This compound has been shown to inhibit the PI3K/Akt/mTOR and NF-κB pathways while activating MAPK/ERK and p38-MAPK pathways, leading to apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][3][11]
Caption: Simplified signaling pathways modulated by this compound.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for preparing and using this compound in experimental settings.
Caption: Experimental workflow for this compound preparation.
Disclaimer: These protocols are intended as a guide. Researchers should optimize concentrations, incubation times, and administration routes based on their specific experimental models and objectives. Always consult relevant safety data sheets (SDS) before handling this compound and associated solvents.
References
- 1. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gambogic Acid Induces Pyroptosis of Colorectal Cancer Cells through the GSDME-Dependent Pathway and Elicits an Antitumor Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gambogic acid improves non‐small cell lung cancer progression by inhibition of mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Improving aqueous solubility and antitumor effects by nanosized gambogic acid-mPEG2000 micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Stability and cytotoxicity of gambogic acid and its derivative, gambogoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 10. This compound inhibits the proliferation of small-cell lung cancer cells by arresting the cell cycle and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-induced time- and dose-dependent growth inhibition and apoptosis involving Akt pathway inactivation in U251 glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Gambogenic Acid Dosage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gambogenic acid (GNA). The information is designed to address specific issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for in vitro experiments with this compound?
A good starting point for in vitro experiments is to test a wide range of concentrations, often from nanomolar (nM) to micromolar (µM) levels. Many studies show that this compound and its close analog, gambogic acid (GA), are effective in the sub-micromolar to low micromolar range. For example, effective concentrations for inducing apoptosis in T98G glioma cells were as low as 200–400 nM.[1] For various pancreatic cancer cell lines, IC50 values were below 8.3 µM for 12 hours of treatment and fell to below 1.7 µM after 48 hours.[1] A dose-range finding study is crucial for each new cell line.
Q2: My cells are not showing a significant response to GNA treatment. What are some troubleshooting steps?
If you observe a lack of efficacy, consider the following:
-
Compound Solubility: this compound has poor aqueous solubility.[1] Ensure it is properly dissolved in a suitable solvent like DMSO before diluting it in your culture medium. The final DMSO concentration in the medium should typically be less than 0.1% to avoid solvent-induced cytotoxicity.
-
Cell Line Sensitivity: Sensitivity to GNA can vary significantly between cell lines. Non-small cell lung cancer cells were found to be more sensitive to GNA than normal pulmonary epithelial cells.[2] It is possible your cell line is inherently resistant.
-
Treatment Duration: The effects of GNA are often time-dependent.[3][4][5] An insufficient incubation time may not be enough to induce a measurable response. Consider extending the treatment duration (e.g., 24h, 48h, 72h) to observe the desired effect.[3][6]
-
Mechanism of Action: GNA can induce different cellular outcomes, including apoptosis, cell cycle arrest, and pyroptosis.[4][7][8][9] If you are only measuring one endpoint (e.g., apoptosis), you might be missing other effects. Consider assays for cell cycle analysis or other forms of cell death.
-
Compound Integrity: Verify the purity and stability of your GNA compound. Improper storage may lead to degradation.
Q3: What are the primary molecular mechanisms of this compound?
This compound exerts its anticancer effects through multiple mechanisms:
-
Induction of Apoptosis: This is the most well-documented mechanism. GNA can trigger both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways.[3][10] This involves the activation of caspases (like caspase-3, -8, and -9), upregulation of pro-apoptotic proteins (e.g., Bax, Fas, FasL), and downregulation of anti-apoptotic proteins (e.g., Bcl-2).[3][6][10][11]
-
Cell Cycle Arrest: GNA can arrest the cell cycle, often at the G0/G1 phase.[4][5][12] This is achieved by down-regulating the expression of key cell cycle proteins like cyclin D1 and cyclin E.[4][5]
-
Inhibition of Signaling Pathways: GNA is known to suppress several pro-survival signaling pathways, including PI3K/Akt/mTOR and NF-κB.[1][5][13]
-
Induction of Pyroptosis: In some cancer cells, GNA can induce a form of inflammatory cell death called pyroptosis by activating the caspase-3/gasdermin E (GSDME) pathway.[9]
-
Anti-Angiogenesis: GNA can inhibit the formation of new blood vessels by suppressing the VEGFR2 signaling pathway in endothelial cells.[14]
Q4: What is a typical dosage for in vivo animal studies?
In vivo dosages in xenograft mouse models vary depending on the tumor type and administration route.
-
In a breast cancer model, mice were injected with GNA every two days, and tumor sizes were recorded.[15]
-
For a prostate tumor model, a non-toxic daily dosage of 3 mg/kg (subcutaneous injection) was used, which effectively inhibited tumor angiogenesis and growth.[14]
-
In a separate study, GNA treatments of 5, 10, and 20 mg/kg in mice resulted in decreased relative tumor volumes.[1]
-
A dose of 8 mg/kg was shown to restrict tumor growth in A549 lung cancer cell xenografts.[1] It is critical to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose for your specific animal model.
Q5: Can this compound be used in combination with other chemotherapeutic agents?
Yes, several studies have shown that GNA can act synergistically with conventional chemotherapeutic drugs. It has been shown to enhance the efficacy of agents like 5-fluorouracil (5-FU), oxaliplatin, and docetaxel in gastric cancer cells.[16] It can also improve outcomes in cisplatin-resistant lung cancer cells.[1][12] This synergistic effect is often due to GNA's ability to modulate drug resistance pathways and induce apoptosis.[1][16]
Quantitative Data Summary
The efficacy of this compound (GNA) and the closely related gambogic acid (GA) varies across different cancer cell lines and experimental models. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Efficacy of this compound (GNA/GA) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | Efficacy Metric (IC50) | Treatment Duration | Source |
| MGC-803 | Gastric Carcinoma | GA | 0.96 µg/ml | 48 h | [6] |
| HT-29 | Colon Cancer | GA | ~2.50 µmol/L | 48 h | [3] |
| Pancreatic (various) | Pancreatic Cancer | GA | < 1.7 µM | 48 h | [1] |
| A549 | Non-Small Cell Lung | GNA | 3.9 µM | Not Specified | [2] |
| HCC1833 | Non-Small Cell Lung | GNA | 2.5 µM | Not Specified | [2] |
| H1650 | Non-Small Cell Lung | GNA | 3.8 µM | Not Specified | [2] |
| NCI-H446 | Small-Cell Lung | GNA | ~1.2 µM | Not Specified | [11] |
| K562 | Leukemia | GA | ~1.0 µM | Not Specified | [17] |
| PC3 | Prostate Cancer | GA | ~1-5 µM (dose-dependent) | Not Specified | [1] |
| HUVEC | Endothelial Cells | GA | IC50 < 100 nM | Not Specified | [14] |
Table 2: In Vivo Efficacy of this compound (GNA/GA) in Xenograft Models
| Xenograft Model | Cancer Type | Compound | Dosage | Administration Route | Key Finding | Source |
| A549 Xenograft | Lung Cancer | GA | 8 mg/kg | Not Specified | Restricted tumor growth volume | [1] |
| A375 Xenograft | Malignant Melanoma | GA | 100 mg/kg | Intraperitoneal | Reduced tumor burden up to 40% | [1] |
| PC3 Xenograft | Prostate Cancer | GA | 3 mg/kg (daily) | Subcutaneous | Inhibited tumor angiogenesis and growth | [14] |
| HT-29 Xenograft | Colon Cancer | GA | 5, 10, 20 mg/kg | Not Specified | Dose-dependently inhibited tumor growth | [1][3] |
| SCLC Xenograft | Small-Cell Lung | GNA | Not Specified | Not Specified | Inhibited tumor growth, low host toxicity | [11][18] |
Visualizations: Pathways and Workflows
Signaling Pathway for GNA-Induced Apoptosis
Caption: GNA induces apoptosis via extrinsic and intrinsic pathways.
Experimental Workflow for In Vitro Dosage Optimization
Caption: Workflow for determining GNA's IC50 and investigating its mechanism.
Logical Relationship: Dose, Efficacy, and Toxicity
Caption: Relationship between GNA dosage and expected biological outcomes.
Experimental Protocols
Protocol 1: Determining Cell Viability and IC50 using MTT Assay
This protocol is adapted from methodologies described for this compound efficacy studies.[3]
Objective: To determine the concentration of GNA that inhibits cell growth by 50% (IC50) in a specific cancer cell line.
Materials:
-
This compound (GNA)
-
DMSO (sterile)
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)
-
Multi-well plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 16-24 hours at 37°C, 5% CO2 to allow for cell attachment.[3]
-
GNA Preparation: Prepare a stock solution of GNA in DMSO (e.g., 10 mM). Create a series of serial dilutions of GNA in complete culture medium to achieve final desired concentrations (e.g., 0, 0.31, 0.62, 1.25, 2.50, 5.00, 10.00 µmol/L).[3] Include a "vehicle control" well containing the highest concentration of DMSO used in the dilutions (typically <0.1%).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different GNA concentrations.
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3] Place the plate on a shaker for 10 minutes to ensure complete dissolution.
-
Measurement: Measure the absorbance (Optical Density, OD) at 490 nm or 570 nm using a multi-well plate reader.[3]
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula:
-
Cell Viability (%) = (OD of treated cells / OD of control cells) x 100
-
-
Plot the cell viability (%) against the log of the GNA concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
Protocol 2: Assessing Apoptosis using Flow Cytometry (Annexin V/PI Staining)
This protocol allows for the quantification of early apoptotic, late apoptotic, and necrotic cells following GNA treatment.
Objective: To quantify the induction of apoptosis by GNA.
Materials:
-
GNA-treated and control cells
-
Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with selected concentrations of GNA (e.g., based on the IC50 value from the MTT assay) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine the floating cells (from the supernatant) with the detached cells to ensure all apoptotic cells are collected.
-
Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells (due to membrane damage). Compare the percentage of cells in each quadrant between the control and GNA-treated groups to quantify the level of apoptosis induction.
References
- 1. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Suppresses Malignant Progression of Non-Small Cell Lung Cancer via GCH1-Mediated Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gambogic acid induces apoptosis and inhibits colorectal tumor growth via mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits proliferation of A549 cells through apoptosis-inducing and cell cycle arresting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-induced time- and dose-dependent growth inhibition and apoptosis involving Akt pathway inactivation in U251 glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gambogic Acid Induces Apoptosis and Regulates Expressions of Bax and Bcl-2 Protein in Human Gastric Carcinoma MGC-803 Cells [jstage.jst.go.jp]
- 7. Gambogic Acid Induces Pyroptosis of Colorectal Cancer Cells through the GSDME-Dependent Pathway and Elicits an Antitumor Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Induces Endoplasmic Reticulum Stress in Colorectal Cancer via the Aurora A Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of this compound derivatives: Unraveling their anti-cancer effects by inducing pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induction of apoptosis in a breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits the proliferation of small-cell lung cancer cells by arresting the cell cycle and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound exerts anticancer effects in cisplatin-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gambogic acid improves non‐small cell lung cancer progression by inhibition of mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gambogic acid inhibits angiogenesis and prostate tumor growth by suppressing VEGFR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journal.waocp.org [journal.waocp.org]
- 16. Enhancement of anticancer efficacy of chemotherapeutics by gambogic acid against gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anticancer Effect and Apoptosis Induction of Gambogic Acid in Human Leukemia Cell Line K562 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound inhibits the proliferation of small‑cell lung cancer cells by arresting the cell cycle and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Gambogenic Acid Derivatives in Oncology
Gambogenic acid (GNA), a caged xanthone derived from the resin of the Garcinia hanburyi tree, has garnered significant attention in oncological research. As a derivative of the more extensively studied gambogic acid (GA), GNA has demonstrated superior attributes, including more potent antitumor effects and reduced systemic toxicity.[1][2][3] Ongoing research has focused on the synthesis and evaluation of novel GNA derivatives to further enhance its therapeutic index, leading to the identification of several promising candidates with improved efficacy against a range of cancers.[4][5][6]
This guide provides a comparative analysis of the efficacy of various this compound derivatives, supported by experimental data. It details the molecular mechanisms of action, including the induction of apoptosis, pyroptosis, and cell cycle arrest, and outlines the experimental protocols used to ascertain these effects.
Data Presentation: In Vitro Cytotoxicity
The antitumor activity of GNA and its derivatives has been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. The data below, summarized from multiple studies, illustrates the cytotoxic efficacy of selected GNA derivatives against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (GNA) | A549 | Non-Small Cell Lung Cancer | 1.41 - 2.94 | [5] |
| HepG2 | Hepatocellular Carcinoma | 0.98 - 1.95 | [5] | |
| Panc-1 | Pancreatic Cancer | 0.45 - 2.86 | [5] | |
| U251 | Glioblastoma | 1.13 - 2.65 | [5] | |
| Derivative 3e | Bel-7402 | Hepatocellular Carcinoma | 0.045 | [7][8] |
| SMMC-7721 | Hepatocellular Carcinoma | 0.73 | [7] | |
| Bel-7404 | Hepatocellular Carcinoma | 1.25 | [7] | |
| QGY-7701 | Hepatocellular Carcinoma | 0.12 | [7] | |
| HepG2 | Hepatocellular Carcinoma | 0.067 | [7] | |
| Derivative 3f | A549 | Non-Small Cell Lung Cancer | >1.41 | [5] |
| HepG2 | Hepatocellular Carcinoma | >0.98 | [5] | |
| Panc-1 | Pancreatic Cancer | >0.45 | [5] | |
| U251 | Glioblastoma | >1.13 | [5] | |
| Derivative 12k | MIAPaCa2 | Pancreatic Cancer | Potent | [4] |
| MDA-MB-231 | Breast Cancer | Potent | [4] | |
| A549 | Non-Small Cell Lung Cancer | Potent | [4] | |
| Nitrogen-containing Derivative 9 | A549 | Non-Small Cell Lung Cancer | 0.64 - 1.49 | [6] |
| HepG2 | Hepatocellular Carcinoma | 0.64 - 1.49 | [6] | |
| MCF-7 | Breast Cancer | 0.64 - 1.49 | [6] |
Note: "Potent" indicates that the compound was identified as the most effective in the corresponding study, though specific IC50 values were not always provided in the abstract.
Mechanisms of Action
This compound and its derivatives exert their anticancer effects through multiple molecular mechanisms. They are known to induce various forms of programmed cell death, including apoptosis, pyroptosis, and necroptosis, as well as halt the cell cycle and trigger autophagy.[1][2] These compounds also impede tumor invasion and metastasis by downregulating associated proteins.[1]
Key signaling pathways modulated by GNA derivatives include:
-
Apoptosis Induction: GNA and its derivatives activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[9] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[9][10]
-
Cell Cycle Arrest: The compounds can arrest the cell cycle at various phases, notably the G1/S or G0/G1 phase.[11][12] This is achieved by downregulating key regulatory proteins such as cyclin D1, cyclin E, cyclin-dependent kinase 4 (CDK4), and CDK6.[11][13]
-
Pyroptosis Induction: Certain derivatives, such as compound 12k, have been shown to induce pyroptosis, a form of inflammatory programmed cell death, by activating the caspase-3/gasdermin E (GSDME) pathway.[4]
-
PI3K/Akt Pathway Inhibition: GNA has been observed to suppress the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[12][14] This inactivation can lead to reduced cell migration and increased apoptosis.[12]
-
NF-κB Signaling Modulation: Gambogic acid, the parent compound of GNA, is known to modulate the NF-κB signaling pathway, which plays a critical role in inflammation and cancer progression.[7][14]
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a generalized experimental workflow for evaluating GNA derivatives.
Caption: GNA derivatives induce apoptosis via extrinsic and intrinsic pathways.
Caption: Pyroptosis induction pathway via Caspase-3/GSDME activation.
Caption: General workflow for synthesis and evaluation of GNA derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols used in the evaluation of this compound derivatives.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the GNA derivatives (e.g., ranging from 0.1 to 100 µM) and a vehicle control (like DMSO) for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for approximately 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the control group. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are cultured and treated with GNA derivatives at selected concentrations (often based on IC50 values) for a set time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC detects phosphatidylserine on the outer leaflet of the cell membrane (an early apoptotic marker), while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).
-
Data Interpretation: The results are presented in a quadrant plot, allowing for the quantification of the percentage of cells in each state (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Following treatment with GNA derivatives, cells are lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, Caspase-3, Akt, p-Akt) overnight at 4°C. After washing, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control protein (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
Quantification: The intensity of the bands can be quantified using densitometry software.
References
- 1. Unveiling this compound as a Promising Antitumor Compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Design, synthesis, and biological evaluation of this compound derivatives: Unraveling their anti-cancer effects by inducing pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel derivatives of this compound as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis and Anti-cancer Evaluation of Nitrogen-containing Derivatives of 30-Carboxyl of Gambogic Acid - Li - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 7. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel derivatives of gambogic acid as anti-hepatocellular carcinoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gambogic acid induces apoptosis and inhibits colorectal tumor growth via mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.waocp.org [journal.waocp.org]
- 11. This compound exerts anticancer effects in cisplatin-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-induced time- and dose-dependent growth inhibition and apoptosis involving Akt pathway inactivation in U251 glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Unravelling the Therapeutic Potential of Gambogic Acid: Deciphering Its Molecular Mechanism of Action and Emerging Role as an Anticancer Xanthone [gavinpublishers.com]
Synergistic Anti-Cancer Effects of Gambogenic Acid and Cisplatin: A Comparative Guide
A Potent Combination Therapy for Overcoming Drug Resistance
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A growing body of research reveals the potent synergistic effect of combining gambogenic acid (GA), a natural compound derived from the resin of the Garcinia hanburyi tree, with the conventional chemotherapy drug cisplatin. This combination shows significant promise in enhancing anti-cancer efficacy and overcoming cisplatin resistance in various cancer types, particularly in non-small cell lung cancer (NSCLC). This guide provides a comprehensive comparison of the performance of this combination therapy, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
The primary challenge with cisplatin, a cornerstone of cancer chemotherapy, is the development of resistance. This compound, when used in conjunction with cisplatin, has been shown to re-sensitize resistant cancer cells to treatment, leading to increased apoptosis (programmed cell death) and reduced tumor growth. This synergistic interaction is largely attributed to the multi-target effects of this compound, which include the inhibition of key survival signaling pathways that are often hyperactivated in resistant tumors.
Quantitative Analysis of Synergistic Efficacy
The synergistic effect of this compound and cisplatin has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for each compound individually and in combination demonstrate a significant reduction in the required dosage for a therapeutic effect, thereby potentially reducing toxicity-related side effects.
| Cell Line | Cancer Type | IC50 (this compound) | IC50 (Cisplatin) | Combination Effect | Reference |
| A549 | Non-Small Cell Lung Cancer | 3.56 ± 0.36 µM | 21.88 ± 3.21 µM | Strong Synergism (CI < 0.9) | [1] |
| NCI-H460 | Non-Small Cell Lung Cancer | 4.05 ± 0.51 µM | 25.76 ± 4.03 µM | Strong Synergism (CI < 0.9) | [1] |
| NCI-H1299 | Non-Small Cell Lung Cancer | 1.12 ± 0.31 µM | 25.21 ± 4.38 µM | Strong Synergism (CI < 0.9) | [1] |
| A549/DDP | Cisplatin-Resistant NSCLC | 2.59 ± 0.78 µM (GA alone) | N/A | Reversal of Resistance | [2] |
Table 1: Comparative IC50 Values and Synergistic Effects. The combination index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Data from Wang et al. (2014) demonstrated strong synergism in three different NSCLC cell lines[1]. The study by Zhang et al. (2016) on cisplatin-resistant A549/DDP cells showed that this compound can significantly enhance the efficacy of cisplatin[2].
Further studies on cisplatin-resistant A549/DDP cells have shown that treatment with a combination of 2 µM this compound and 10 µg/mL cisplatin leads to a time-dependent increase in the apoptotic rate, reaching 74.8% after 72 hours. This is a significant increase compared to either drug alone[2][3][4]. Moreover, this compound was found to reduce the resistance index of these cells, further highlighting its potential to overcome cisplatin resistance[4].
Unraveling the Molecular Mechanisms: Signaling Pathway Modulation
The synergistic effect of this compound and cisplatin is rooted in their combined impact on critical cellular signaling pathways that regulate cell survival, proliferation, and apoptosis. Two key pathways identified are the NF-κB and MAPK/HO-1 signaling cascades.
Cisplatin treatment can inadvertently activate the NF-κB pathway, a key regulator of inflammation and cell survival, which can contribute to chemoresistance[5][6][7]. This compound has been shown to inhibit this cisplatin-induced NF-κB activation[1]. It is proposed that this compound may exert this effect by inhibiting the IκB kinase (IKK) complex, a critical upstream activator of NF-κB[3].
dot
Figure 1: NF-κB pathway inhibition by this compound.
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cellular processes. Cisplatin has been shown to induce the activation of JNK and p38 MAPK pathways, which can lead to apoptosis[8][9]. The combination with this compound appears to further enhance this pro-apoptotic signaling while inhibiting survival signals. Specifically, the sequential treatment of cisplatin followed by this compound has been shown to suppress the expression of Heme Oxygenase-1 (HO-1), a downstream target of the MAPK pathway that is associated with cisplatin resistance[1].
dot
Figure 2: MAPK/HO-1 pathway modulation.
Experimental Protocols
To facilitate further research and validation, detailed protocols for key experiments are provided below.
Cell Viability Assay (CCK-8)
This assay is used to determine the cytotoxic effects of this compound and cisplatin, both individually and in combination.
dot
Figure 3: CCK-8 Assay Workflow.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, cisplatin, or a combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells following treatment.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins involved in the signaling pathways.
Protocol:
-
Protein Extraction: After drug treatment, lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., p65, p-IKK, HO-1, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The synergistic combination of this compound and cisplatin presents a compelling therapeutic strategy to enhance anti-cancer efficacy and overcome acquired resistance. The ability of this compound to modulate key survival pathways like NF-κB and MAPK/HO-1 provides a clear mechanistic rationale for its potentiation of cisplatin's cytotoxic effects. The data and protocols presented in this guide offer a valuable resource for researchers and drug developers working to translate these promising preclinical findings into clinical applications. Further in vivo studies and clinical trials are warranted to fully evaluate the therapeutic potential and safety profile of this combination therapy.
References
- 1. Gambogic acid synergistically potentiates cisplatin-induced apoptosis in non-small-cell lung cancer through suppressing NF-κB and MAPK/HO-1 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of gambogic acid with cisplatin enhances the antitumor effects on cisplatin-resistant lung cancer cells by downregulating MRP2 and LRP expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gambogic acid covalently modifies IκB-kinase-β subunit to mediate suppression of lipopolysaccharide-induced activation of NF-κB in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Involvement of NF-κB activation in the cisplatin resistance of human epidermoid carcinoma KCP-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological NF‐κB inhibition decreases cisplatin chemoresistance in muscle‐invasive bladder cancer and reduces cisplatin‐induced toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cisplatin based therapy: the role of the mitogen activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sustained activation of JNK/p38 MAPK pathways in response to cisplatin leads to Fas ligand induction and cell death in ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for Gambogenic Acid Response: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of potential biomarkers for predicting response to gambogenic acid (GNA), a promising natural anti-cancer compound. We delve into the preclinical evidence supporting these biomarkers, compare the efficacy of GNA with alternative therapies, and provide detailed experimental protocols for biomarker validation.
This compound, a derivative of gambogic acid, has demonstrated potent anti-tumor effects across a range of cancers, including non-small cell lung cancer (NSCLC), hepatocellular carcinoma (HCC), and colorectal cancer (CRC), with potentially lower systemic toxicity than its parent compound.[1] Its mechanism of action involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. Identifying predictive biomarkers is crucial for patient stratification and realizing the full therapeutic potential of GNA. While no biomarkers have been clinically validated to date, several promising candidates have emerged from preclinical research.
Potential Biomarkers for this compound Response
The anti-cancer activity of this compound and its parent compound, gambogic acid (GA), is linked to their interaction with several key cellular proteins and pathways. Consequently, the expression levels or status of these molecules hold promise as predictive biomarkers for treatment response.
| Biomarker Candidate | Rationale for Selection | Supporting Preclinical Evidence |
| CIP2A (Cancerous Inhibitor of Protein Phosphatase 2A) | GNA induces the degradation of the oncoprotein CIP2A via the ubiquitin-proteasome pathway.[2][3] High CIP2A expression is associated with poor prognosis in several cancers. | GNA treatment leads to decreased CIP2A levels, resulting in reduced proliferation and enhanced chemosensitivity in hepatocellular carcinoma cells.[3] |
| Bcl-2 (B-cell lymphoma 2) | GA is an antagonist of anti-apoptotic Bcl-2 family proteins, promoting apoptosis.[4] Overexpression of Bcl-2 is a common mechanism of chemoresistance. | GA has been shown to reduce Bcl-2 expression, leading to apoptosis in breast and gastric cancer cells.[5][6][7] |
| Hsp90 (Heat shock protein 90) | GA binds to and inhibits Hsp90, leading to the degradation of its client proteins, many of which are oncoproteins.[8][9][10] | Inhibition of Hsp90 by GA disrupts key signaling pathways and induces apoptosis in various cancer cell lines.[8][10] |
| TfR1 (Transferrin Receptor 1) | GA binds to TfR1, which is often overexpressed in cancer cells, and can trigger apoptosis.[11][12][13] | Down-regulation of TfR1 has been shown to decrease sensitivity to GA-induced apoptosis.[12] |
Comparative Efficacy of this compound and Alternative Therapies
Direct comparison of efficacy is challenging due to the early stage of GNA's clinical development. The following tables summarize available data for GNA and standard-of-care alternatives in key cancer types.
Non-Small Cell Lung Cancer (NSCLC)
| Treatment | Target Population | Efficacy Data |
| This compound (GNA) | Cisplatin-resistant NSCLC cells | Potent inhibitory effect on cell growth by inducing cell cycle arrest and apoptosis (preclinical).[14] |
| Gambogic Acid (GA) | Advanced malignant tumors | A Phase IIa clinical study suggested that GA administered at 45 mg/m2 is safe.[15] |
| Immunotherapy (e.g., Pembrolizumab) | NSCLC with high PD-L1 expression (TPS ≥50%) | As monotherapy, shows significant survival benefit over chemotherapy.[16] In combination with chemotherapy, it is a new standard of care.[16] |
| Ivonescimab + Chemotherapy | Advanced squamous NSCLC | Median PFS of 11.14 months vs. 6.90 months for tislelizumab + chemotherapy.[17] |
Hepatocellular Carcinoma (HCC)
| Treatment | Target Population | Efficacy Data |
| This compound (GNA) | Hepatocellular carcinoma cells | Induces proteasomal degradation of CIP2A and sensitizes cells to other anticancer agents (preclinical).[3] |
| Sorafenib | Advanced HCC | Improves median overall survival (OS) to 10.7-15.1 months and time to progression (TTP) to 4.2-5.5 months.[18][19][20][21] |
| Regorafenib | HCC progressed on sorafenib | Improves median OS to 10.6-12.9 months.[22][23][24][25][26] |
Colorectal Cancer (CRC)
| Treatment | Target Population | Efficacy Data |
| Gambogic Acid (GA) | Colorectal cancer cells | Potentiates the chemosensitivity of CRC cells to 5-fluorouracil (preclinical). |
| Sotorasib + Panitumumab | KRAS G12C-mutated metastatic CRC (progressed on chemotherapy) | Superior progression-free survival compared to standard of care.[27][28] The higher dose regimen more than doubled the median time to progression.[28] |
| Adagrasib + Cetuximab | KRAS G12C-mutated metastatic CRC | Objective response rate (ORR) of 46% and 100% disease control rate in a Phase 1/2 study.[29] |
Experimental Protocols for Biomarker Validation
Validating the clinical utility of the aforementioned biomarker candidates requires a rigorous, multi-step process. Below are detailed methodologies for key experiments.
Immunohistochemistry (IHC) for Protein Expression Analysis
Objective: To assess the expression level and localization of CIP2A, Bcl-2, Hsp90, or TfR1 in tumor tissue.
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide, and non-specific binding is blocked with a protein block solution (e.g., serum-free).
-
Primary Antibody Incubation: Sections are incubated with a validated primary antibody specific for the biomarker of interest (e.g., anti-CIP2A, anti-Bcl-2, anti-Hsp90, or anti-TfR1) overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB (3,3'-diaminobenzidine) substrate-chromogen system.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Scoring: A pathologist scores the staining intensity (0, 1+, 2+, 3+) and the percentage of positive tumor cells. An H-score can be calculated by multiplying the intensity by the percentage of positive cells.
Western Blot for Protein Expression Quantification
Objective: To quantify the relative expression of the target protein in tumor cell lysates.
Methodology:
-
Protein Extraction: Total protein is extracted from fresh-frozen tumor tissue or cultured cells using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Antibody Incubation: The membrane is incubated with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To measure the mRNA expression levels of the genes encoding the potential biomarkers.
Methodology:
-
RNA Extraction: Total RNA is isolated from tumor tissue or cells using a commercial kit.
-
RNA Quality and Quantity Assessment: RNA concentration and purity are determined using a spectrophotometer, and integrity is assessed via gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qRT-PCR: The PCR reaction is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or a probe-based assay (e.g., TaqMan). Gene-specific primers for the target and a reference gene (e.g., GAPDH, ACTB) are used.
-
Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.
Visualizing the Path to Validation
The following diagrams illustrate the key signaling pathways affected by this compound and a generalized workflow for biomarker validation.
Caption: this compound's Multi-Targeting Mechanism of Action.
Caption: A Stepwise Workflow for Clinical Biomarker Validation.
Conclusion and Future Directions
This compound holds significant promise as a novel anti-cancer agent. The identification and validation of predictive biomarkers are paramount to its successful clinical translation. While preclinical studies have illuminated several potential candidates, including CIP2A, Bcl-2, Hsp90, and TfR1, rigorous clinical validation is now the critical next step. Future research should focus on prospective clinical trials that incorporate these biomarkers to stratify patients and correlate their expression with treatment response and patient outcomes. Such studies will be instrumental in defining the patient populations most likely to benefit from GNA therapy and in establishing its place in the oncology treatment landscape.
References
- 1. Unveiling this compound as a Promising Antitumor Compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | From Basic Science to Clinical Practice: The Role of Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A)/p90 in Cancer [frontiersin.org]
- 3. This compound induces proteasomal degradation of CIP2A and sensitizes hepatocellular carcinoma to anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gambogic acid is an antagonist of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gambogic acid reduced bcl-2 expression via p53 in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gambogic acid induces apoptosis and regulates expressions of Bax and Bcl-2 protein in human gastric carcinoma MGC-803 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gambogic acid inhibits Hsp90 and deregulates TNF-α/NF-κB in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gambogic acid targets HSP90 to alleviate DSS-induced colitis via inhibiting the necroptosis of intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 11. Transferrin receptor 1 in cancer: a new sight for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A role for transferrin receptor in triggering apoptosis when targeted with gambogic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. This compound exerts anticancer effects in cisplatin-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combination of gambogic acid with cisplatin enhances the antitumor effects on cisplatin-resistant lung cancer cells by downregulating MRP2 and LRP expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Non-small cell lung cancer PDL1 >50%—should we go single or combo? - Kian - Precision Cancer Medicine [pcm.amegroups.org]
- 17. oncologynewscentral.com [oncologynewscentral.com]
- 18. Efficacy and safety of sorafenib in patients with advanced hepatocellular carcinoma: subanalyses of a phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Real-world clinical effectiveness of sorafenib among patients with unresectable hepatocellular carcinoma at two centers in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Review of Regorafenib for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. onclive.com [onclive.com]
- 24. m.youtube.com [m.youtube.com]
- 25. mdpi.com [mdpi.com]
- 26. ascopubs.org [ascopubs.org]
- 27. clinicallab.com [clinicallab.com]
- 28. cityofhope.org [cityofhope.org]
- 29. dailynews.ascopubs.org [dailynews.ascopubs.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Gambogenic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like Gambogenic Acid. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to support your critical work while minimizing risk.
This compound is a xanthone that has been investigated for its various biological activities.[1] However, it is also classified as a hazardous substance, being harmful if swallowed, causing skin and eye irritation, and potentially leading to respiratory irritation.[2][3][4] Adherence to strict safety protocols is therefore non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent use of appropriate Personal Protective Equipment (PPE) is the most critical step in mitigating exposure risks when handling this compound. Below is a summary of recommended PPE, compiled from multiple safety data sheets.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles with Side-Shields | Essential to protect against splashes. A face shield may be required for operations with a higher risk of splashing.[4][5][6] |
| Hand Protection | Protective Gloves | Chemical-resistant gloves are mandatory. While specific breakthrough times for this compound are not listed, nitrile or butyl rubber gloves are generally recommended for handling acids and hazardous chemicals.[3][4][5][6] Always inspect gloves for integrity before use and change them frequently. |
| Body Protection | Impervious Clothing / Lab Coat | A long-sleeved lab coat is the minimum requirement. For larger quantities or when there is a significant risk of splashes, an impervious apron or coveralls should be worn.[4][5] |
| Respiratory Protection | Suitable Respirator | A NIOSH-approved respirator is recommended, particularly when handling the powder form or when engineering controls like a fume hood are not available or sufficient.[4] The specific cartridge type should be selected based on the potential for airborne particulates or aerosols. For dust, an N95 or N100 particle mask may be sufficient.[7] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound will ensure safety at every stage. The following workflow outlines the key steps from preparation to post-handling procedures.
Caption: A logical workflow for the safe handling of this compound.
Experimental Protocols: Key Methodologies for Safe Practice
Working with Solid this compound:
-
Engineering Controls: Always handle solid this compound in a certified chemical fume hood to minimize inhalation risk.[8]
-
Weighing: Use a balance within the fume hood or a containment enclosure.
-
Static Control: Employ static control measures, such as an anti-static gun, to prevent dispersal of the fine powder.
Preparing Solutions:
-
Solvent Addition: When dissolving, add the solvent slowly to the solid to avoid splashing.
-
Container: Use a sealed container for mixing to prevent aerosol generation.
Disposal Plan: Ensuring Environmental and Personal Safety
This compound is very toxic to aquatic life with long-lasting effects.[5] Therefore, proper disposal is a critical responsibility.
Waste Segregation and Collection:
-
Solid Waste: Contaminated consumables such as gloves, wipes, and pipette tips should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions or rinsates should be collected in a separate, labeled hazardous waste container compatible with the solvents used.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[9] After triple-rinsing, the container can be disposed of according to institutional guidelines for non-hazardous waste.[9][10]
Disposal Procedure:
-
All waste must be disposed of through a licensed hazardous waste disposal company.[3]
-
Do not pour any this compound waste down the drain.[9]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5][9]
Emergency Procedures: Be Prepared for the Unexpected
Skin Contact:
-
Immediately remove contaminated clothing.[3]
-
Flush the affected area with copious amounts of water for at least 15 minutes.[3]
-
Seek medical attention if irritation persists.[3]
Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.[3]
Inhalation:
-
Move the individual to fresh air.[3]
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.[3]
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.[5]
-
Seek immediate medical attention and call a poison control center.[5]
Spills:
-
Evacuate the area and ensure adequate ventilation.
-
Wear full PPE, including respiratory protection.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with handling this compound, ensuring the well-being of all personnel and the integrity of your research.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. canbipharm.com [canbipharm.com]
- 5. This compound|173932-75-7|MSDS [dcchemicals.com]
- 6. leelinework.com [leelinework.com]
- 7. pppmag.com [pppmag.com]
- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 9. forensicresources.org [forensicresources.org]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
